Product packaging for Cefiderocol Sulfate Tosylate(Cat. No.:CAS No. 2135543-94-9)

Cefiderocol Sulfate Tosylate

Cat. No.: B10822154
CAS No.: 2135543-94-9
M. Wt: 3043.5 g/mol
InChI Key: LTUONTFKVOUYHB-SDAZKDLGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cefiderocol Sulfate Tosylate is the salt form of cefiderocol, a novel siderophore cephalosporin antibiotic. It is provided for research applications, particularly in the study of novel mechanisms of action against multidrug-resistant (MDR) Gram-negative bacteria . Its primary research value lies in its unique "Trojan horse" mechanism of action, which allows it to bypass common bacterial resistance pathways . The molecule functions as a siderophore, mimicking natural iron-chelating compounds . It binds to extracellular ferric iron, forming a complex that is actively transported into the bacterial cell through iron transport channels, such as those encoded by cirA and fiu in E. coli or piuA in P. aeruginosa . This active transport enables cefiderocol to efficiently cross the challenging outer membrane barrier of Gram-negative bacteria, a significant hurdle for many other antibiotics . Once inside the periplasmic space, the iron-chelate dissociates, and cefiderocol exerts its potent antibacterial effect by binding to essential penicillin-binding proteins (PBPs), with high affinity for PBP3, thereby inhibiting bacterial cell wall synthesis and leading to cell death . A key feature of research interest is its high stability against a broad spectrum of β-lactamase enzymes, including both serine- and metallo-β-lactamases (such as KPC, NDM, VIM, and OXA-48-like), making it a valuable tool for studying carbapenem-resistant pathogens like Acinetobacter baumannii , Pseudomonas aeruginosa , and Enterobacteriaceae . This product is intended for research purposes only and must not be used for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C118H136Cl3N21O46S11 B10822154 Cefiderocol Sulfate Tosylate CAS No. 2135543-94-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2135543-94-9

Molecular Formula

C118H136Cl3N21O46S11

Molecular Weight

3043.5 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid;sulfate

InChI

InChI=1S/3C30H34ClN7O10S2.4C7H8O3S.H2O4S/c3*1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31;4*1-6-2-4-7(5-3-6)11(8,9)10;1-5(2,3)4/h3*5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47);4*2-5H,1H3,(H,8,9,10);(H2,1,2,3,4)/t3*20-,26-;;;;;/m111...../s1

InChI Key

LTUONTFKVOUYHB-SDAZKDLGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.[O-]S(=O)(=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Discovery and Early Stage Development Research of Cefiderocol Sulfate Tosylate

Conceptualization and Design Principles of Siderophore-Conjugated β-Lactams

The core concept behind siderophore-conjugated β-lactams is to exploit the essential iron acquisition systems of bacteria to facilitate drug entry. frontiersin.org Bacteria secrete low-molecular-weight iron-chelating molecules called siderophores to scavenge ferric iron (Fe³⁺) from the environment. mdpi.com The resulting iron-siderophore complex is then actively transported across the bacterial outer membrane. frontiersin.orgmdpi.com

By attaching a β-lactam antibiotic to a siderophore, the antibiotic can effectively hijack this transport system, gaining entry into the periplasmic space where it can inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs). researchgate.netnih.gov This "Trojan horse" strategy is designed to overcome resistance mechanisms such as porin channel mutations and efflux pumps. mdpi.comfrontiersin.org

Key design principles for these conjugates include:

Siderophore Mimicry: The conjugate must effectively mimic a natural siderophore to be recognized and transported by the bacterial iron uptake machinery. frontiersin.org

Stable Linkage: The linker connecting the siderophore and the antibiotic must be stable in the extracellular environment to ensure the conjugate reaches the target bacteria intact. frontiersin.org

Efficient Cleavage (if necessary): For some designs, the linker must be cleavable by enzymes in the periplasm or cytoplasm to release the active antibiotic. However, for β-lactams that act in the periplasm, this is not always required. frontiersin.orgnih.gov

Pre-Synthetic Design Considerations for Enhanced Bacterial Entry Mechanisms

The design of Cefiderocol (B606585) involved careful consideration of its chemical structure to maximize its entry into bacterial cells. A critical component is the catechol moiety attached to the C-3 side chain. nih.govresearchgate.net This group acts as the siderophore, chelating iron and enabling the molecule to be actively transported across the outer membrane of Gram-negative bacteria via iron transporter channels. researchgate.netnih.gov This active transport mechanism allows Cefiderocol to achieve higher concentrations in the periplasmic space compared to antibiotics that rely solely on passive diffusion through porin channels. koreamed.orgmdpi.com

Initial Synthetic Strategies and Lead Compound Identification in Cefiderocol Sulfate (B86663) Tosylate Development

The development of Cefiderocol originated from earlier research in the 1980s and 1990s on semisynthetic penicillin and cephalosporin (B10832234) derivatives that incorporated catechol or similar iron-chelating moieties. mdpi.com Shionogi & Co., the company that discovered and developed Cefiderocol, synthesized a series of compounds with modified C-7 side chains. researchgate.net Among these, Cefiderocol (initially known as S-649266) was identified as the lead compound due to its well-balanced and potent activity against a wide range of multidrug-resistant Gram-negative bacteria, including those resistant to carbapenems. mdpi.comresearchgate.net The first reported synthesis of Cefiderocol was described in 2010. sci-hub.se

Early In Vitro Screening Methodologies for Antimicrobial Activity

The in vitro antimicrobial activity of Cefiderocol was assessed using standard methodologies to determine its potency against various bacterial strains. The primary method used is broth microdilution, which is considered the gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent. mdpi.comnih.gov

For Cefiderocol, a crucial modification to the standard procedure is the use of iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB). mdpi.comasm.orgnih.gov This is necessary because the siderophore-mediated uptake of Cefiderocol is dependent on the availability of iron; therefore, testing in an iron-depleted medium provides a more accurate assessment of its intrinsic activity. mdpi.com

Other methods used for in vitro screening include:

Disk Diffusion: This method provides a qualitative assessment of susceptibility but can be influenced by the iron content of the agar (B569324) medium. mdpi.comnih.gov

Gradient Strip Diffusion: This method provides an MIC value and is also affected by iron availability. mdpi.com

Early in vitro studies demonstrated that Cefiderocol has potent activity against a broad spectrum of Gram-negative pathogens, including carbapenem-resistant Enterobacterales, Pseudomonas aeruginosa, Acinetobacter baumannii, and Stenotrophomonas maltophilia. nih.govmdpi.comasm.org

Table 1: In Vitro Activity of Cefiderocol against Gram-Negative Isolates

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility (%)
Enterobacterales0.250.599.8
P. aeruginosa0.120.599.6
Acinetobacter spp.0.25197.7
S. maltophilia0.060.12100.0
Data from the SENTRY Antimicrobial Surveillance Program, 2020. asm.orgnih.gov

Evolutionary Rationale from Predecessor Cephalosporins (e.g., Cefepime (B1668827), Ceftazidime) to Cefiderocol Sulfate Tosylate

Cefiderocol's chemical structure strategically combines elements from its predecessors, cefepime and ceftazidime (B193861), to enhance its stability and antibacterial spectrum. researchgate.netnih.govnih.gov

Similarity to Cefepime: Cefiderocol shares a pyrrolidinium (B1226570) group at the C-3 side chain with cefepime. koreamed.orgnih.gov This feature contributes to its stability against many β-lactamases and enhances its antibacterial activity. koreamed.orgmdpi.com

Similarity to Ceftazidime: It possesses a carboxypropyloxyimino group in the side chain at the C-7 position, similar to ceftazidime. koreamed.orgnih.gov This group improves permeability through the outer membrane of Gram-negative bacteria. koreamed.orgresearchgate.net

The key evolutionary step from these earlier cephalosporins is the addition of the chlorocatechol group to the C-3 side chain. koreamed.orgnih.gov This unique siderophore moiety is what enables the "Trojan horse" mechanism, allowing Cefiderocol to bypass common resistance mechanisms and effectively target a broad range of challenging Gram-negative pathogens. koreamed.orgfetroja.com This structural modification also provides increased stability against hydrolysis by a wide variety of β-lactamases, including serine- and metallo-carbapenemases. nih.govresearchgate.netnih.gov

Chemical Synthesis and Advanced Derivatization Research of Cefiderocol Sulfate Tosylate

Detailed Synthetic Pathways to Cefiderocol (B606585) Sulfate (B86663) Tosylate

The synthesis of Cefiderocol is a convergent process, meaning different key parts of the molecule are synthesized separately before being joined together. chemicalbook.com This approach allows for greater efficiency and control over the final product. The structure of Cefiderocol incorporates a cephalosporin (B10832234) core, a chlorocatechol siderophore, a pyrrolidinium (B1226570) group, and a carboxypropanoxyimino side chain. nih.govnih.gov

Synthesis of the Cephalosporin Core Structure

The core of Cefiderocol is a 7-amino-3-substituted-cephem-4-carboxylic acid nucleus, a common feature of many semi-synthetic cephalosporin antibiotics. researchgate.net The synthesis typically starts from a fermentation-derived precursor, such as Cephalosporin C, which is then chemically modified. researchgate.net A key intermediate is 7-aminocephalosporanic acid (7-ACA), which serves as the foundational scaffold for the attachment of various side chains that define the antibiotic's properties. researchgate.net

The core structure of Cefiderocol is similar to other advanced cephalosporins, featuring a β-lactam ring fused to a dihydrothiazine ring. chemicalbook.commdpi.com This core is crucial for its antibacterial activity, as it binds to penicillin-binding proteins (PBPs) in bacteria, inhibiting cell wall synthesis. irjmets.comfrontiersin.org

Introduction of the Chlorocatechol Siderophore Moiety

A defining feature of Cefiderocol is its catechol siderophore, which enables a "Trojan horse" mechanism of entry into bacterial cells by chelating iron. nih.govmdpi.com The synthesis of this crucial component, the 2-chloro-3,4-dihydroxybenzoic acid fragment, is a multi-step process.

The synthesis can begin with isovanillin, which undergoes chlorination and subsequent demethylation to produce 2-chloro-3,4-dihydroxybenzaldehyde. researchgate.net The hydroxyl groups of the resulting catechol are often protected, for instance as p-methoxybenzyl (PMB) ethers, to prevent unwanted side reactions during subsequent steps. chemicalbook.com The aldehyde is then oxidized to a carboxylic acid. chemicalbook.com This protected chlorocatechol benzoic acid is then activated, for example with mesyl chloride, to prepare it for coupling with the linker that connects it to the pyrrolidinium group. chemicalbook.com

Table 1: Key Steps in Chlorocatechol Moiety Synthesis

Step Starting Material Key Reagents Product
Chlorination Isovanillin NaOCl, H₂SO₄, MeOH 2-chloro-3-hydroxy-4-methoxybenzaldehyde
Demethylation 2-chloro-3-hydroxy-4-methoxybenzaldehyde AlCl₃, Pyridine 2-chloro-3,4-dihydroxybenzaldehyde
Protection 2-chloro-3,4-dihydroxybenzaldehyde PMB-Cl, K₂CO₃ p-methoxybenzyl protected catechol
Oxidation Protected benzaldehyde NaOCl₂, H₂O₂, Na₂HPO₄ Protected benzoic acid

Incorporation of the Pyrrolidinium Quaternary Ammonium (B1175870) Group

The C-3 side chain of Cefiderocol features a pyrrolidinium quaternary ammonium group, which is identical to the one found in the fourth-generation cephalosporin, cefepime (B1668827). chemicalbook.comnih.gov This positively charged group enhances water solubility and contributes to the molecule's stability against certain β-lactamases. frontiersin.orgapub.kr

The synthesis involves linking the previously prepared chlorocatechol siderophore moiety to a pyrrolidine (B122466) derivative. This is typically achieved by reacting the activated catechol fragment with a linker molecule, such as 1-(2-aminoethyl)pyrrolidine. irjmets.com The final step to form the quaternary ammonium group occurs when this entire side-chain assembly is attached to the C-3' position of the cephalosporin core, displacing a leaving group and forming the C-N bond. chemicalbook.com

Formation of the Carboxypropanoxyimino Group

The C-7 side chain of Cefiderocol is an aminothiazole ring with a carboxypropanoxyimino group, a feature it shares with ceftazidime (B193861). nih.govnih.gov This side chain is crucial for its antibacterial spectrum and stability against many β-lactamase enzymes. nih.gov

The synthesis of this side chain begins with an aminothiazole derivative. chemicalbook.com This is then reacted with an α-ketoacid derivative containing the desired carboxypropoxy group to form the oxime ether linkage. irjmets.com The resulting side-chain acid is then activated and coupled to the amino group at the C-7 position of the cephalosporin nucleus. chemicalbook.com

Table 2: C-7 Side Chain Assembly

Step Description Key Intermediates
1 Formation of hydroxylamine (B1172632) derivative Methylhydrazine
2 Reaction with α-ketoacid α-ketoacid with carboxypropoxy group

Stereochemical Control and Purity in Synthesis

As with all complex pharmaceutical molecules, controlling the stereochemistry of Cefiderocol is critical for its biological activity. The cephalosporin core itself contains multiple chiral centers, and the desired stereoisomer is typically obtained from the natural fermentation product. researchgate.net The subsequent synthetic steps are designed to be stereospecific to maintain the correct configuration.

Purity is ensured through rigorous purification techniques at each step of the synthesis, such as chromatography and crystallization. The final product, Cefiderocol Sulfate Tosylate, is a salt form that enhances stability and allows for formulation as an injectable drug. drugbank.commedkoo.com Analytical methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure and purity of the final compound.

Exploration of Novel Intermediates and Reaction Conditions

Research into the synthesis of Cefiderocol is ongoing, with a focus on developing more efficient and scalable processes. This includes the exploration of novel intermediates and alternative reaction conditions. For example, different protecting group strategies for the catechol moiety are being investigated to improve yields and reduce the number of synthetic steps. chemicalbook.com

Furthermore, research into the structure-activity relationship (SAR) of Cefiderocol and its analogs continues to drive the synthesis of new derivatives. researchgate.net By modifying the siderophore, the linker, or the side chains, scientists aim to create new compounds with enhanced activity against resistant strains or improved pharmacokinetic properties. nih.gov The study of how Cefiderocol interacts with bacterial enzymes and transport systems at a molecular level provides valuable insights for the design of next-generation antibiotics. rsc.orgnih.gov

Chemical Modifications and Structural Analogue Synthesis for Research Purposes

The structure of cefiderocol has similarities to both cefepime and ceftazidime. nih.gov It possesses a pyrrolidinium group on the C-3 side chain, similar to cefepime, which enhances its stability against β-lactamases and contributes to its antibacterial activity. nih.govnih.gov Additionally, it has a carboxypropanoxyimino group on the C-7 side chain, like ceftazidime, which aids in its transport across the bacterial outer membrane. nih.govnih.gov

The most distinctive feature of cefiderocol is the chlorocatechol moiety attached to the C-3 side chain. mdpi.comnih.gov This siderophore component allows the molecule to chelate ferric iron. nih.gov The resulting complex is then actively transported into the bacterial periplasmic space through the bacteria's own iron uptake systems, a mechanism often referred to as a "Trojan horse" strategy. koreamed.orgtandfonline.com

Research into the derivatization of the C-3 side chain has focused on understanding and optimizing this iron uptake mechanism. Key findings from structure-activity relationship (SAR) studies include:

The Catechol Moiety is Essential: The two adjacent hydroxyl groups on the aromatic ring are critical for the potent chelation of ferric ions. tandfonline.com Substitution of one of the hydroxyl groups with a methoxy (B1213986) group significantly diminishes the molecule's ability to be transported into P. aeruginosa cells. researchgate.net

Impact on Antibacterial Potency: Modifications at the C-3 side chain have been shown to produce powerful antibacterial properties against multidrug-resistant Gram-negative bacteria. koreamed.org The presence of the catechol group leads to a higher concentration of the antibiotic in the periplasmic space compared to cephalosporins like ceftazidime and cefepime. tandfonline.com

Stability: The specific structure of the C-3 side chain, including the pyrrolidinium group, contributes to the compound's stability against a wide range of β-lactamases, including both serine- and metallo-β-lactamases. nih.govresearchgate.net

Table 1: Impact of C-3 Side Chain Modifications on Cefiderocol Activity

Modification Effect on Iron Chelation Impact on Bacterial Uptake Consequence for Antibacterial Activity
Intact Catechol Moiety Potent Active transport via iron transporters High periplasmic concentration, potent activity
Methoxy Group Substitution Reduced Impaired transport Decreased activity
Pyrrolidinium Group N/A N/A Enhanced stability against β-lactamases

Derivatization at the C-7 Side Chain

The C-7 side chain of cefiderocol, which it shares with ceftazidime, plays a significant role in its antibacterial activity and stability. mdpi.comnih.gov Research in this area has explored how modifications to this part of the molecule affect its interaction with penicillin-binding proteins (PBPs) and its resistance to β-lactamases.

Enhanced Stability: The carboxypropanoxyimino group at the C-7 position contributes to the molecule's enhanced stability against many β-lactamases. nih.gov This structural feature helps protect the core β-lactam ring from enzymatic degradation.

PBP Binding: Cefiderocol primarily binds to PBP3, which is crucial for bacterial cell wall synthesis. nih.gov The structure of the C-7 side chain is instrumental in this binding affinity.

Broad-Spectrum Activity: Well-balanced modifications of both the C-7 and C-3 side chains have resulted in compounds with potent and balanced activity against a wide array of multidrug-resistant Gram-negative pathogens. researchgate.net

Table 2: Research Findings on C-7 Side Chain Derivatization

Structural Feature Primary Function Research Observation
Carboxypropanoxyimino group Stability against β-lactamases Contributes to resistance against enzymatic hydrolysis.
Aminothiazole ring PBP Binding Essential for high-affinity binding to PBP3.
Overall C-7 Structure Antibacterial Spectrum Modifications influence the spectrum of activity against different pathogens.

Impact of Counter-Ions on Compound Characteristics for Research

The formulation of cefiderocol as a sulfate tosylate salt is a critical aspect of its development for research and potential therapeutic use. The counter-ions can influence the physicochemical properties of the compound, such as its solubility, stability, and crystallinity.

Solubility and Stability: The sulfation and tosylation of the cefiderocol molecule are performed to enhance its solubility and stability. smolecule.com This is crucial for its formulation as an injectable solution.

pH-Dependent Activity: Research has shown that the activity of cefiderocol can be influenced by pH. In an acidic environment (pH 5), its minimum inhibitory concentrations (MICs) against P. aeruginosa, E. coli, and K. pneumoniae were significantly higher (up to 50-fold) than at a neutral pH of 7. oup.com This suggests that the ionization state of the molecule, and potentially its interaction with counter-ions in solution, can affect its biological activity.

Purification: The final product is purified using methods like crystallization or chromatography to achieve the high purity required for pharmaceutical applications. smolecule.com The choice of counter-ions can facilitate these purification processes.

Green Chemistry Approaches in this compound Synthesis

The synthesis of complex molecules like cefiderocol traditionally involves multiple steps and the use of potentially hazardous reagents. patsnap.com Green chemistry principles aim to develop more environmentally friendly and efficient synthetic routes.

Research in this area for cefiderocol and related compounds has focused on:

Reduction of Hazardous Reagents: Efforts have been made to replace toxic reagents, such as methanesulfonyl chloride, with more environmentally benign alternatives. patsnap.com

Improved Reaction Conditions: This includes developing methods that are simpler to perform, have higher yields and purity, and are more suitable for industrial-scale production. patsnap.com A patented method describes a four-step reaction involving demethylation, hydroxyl protection, aldehyde group oxidation, and amidation that is presented as a greener alternative. patsnap.com

Broader Green Techniques: While not specific to cefiderocol in the provided results, general green chemistry approaches applicable to similar heterocyclic compounds include multi-component single-pot reactions, the use of recyclable catalysts and green solvents, and techniques like ultrasound-mediated or microwave-assisted synthesis. researchgate.net The synthesis of thiazole (B1198619) derivatives, a core component of cefiderocol, has been a target for such green methods. tandfonline.com

Molecular Mechanisms of Action of Cefiderocol Sulfate Tosylate

Elucidation of Siderophore-Mediated Iron Transport Mechanism

Cefiderocol (B606585) employs a "Trojan horse" strategy to enter bacterial cells by exploiting their iron acquisition systems. koreamed.orgnih.gov This mechanism involves several key steps:

Chelation of Extracellular Ferric Iron (Fe3+) by the Catechol Moiety

Cefiderocol possesses a chlorocatechol group on its C-3 side chain, which acts as a siderophore. koreamed.orgoup.com Siderophores are small molecules produced by bacteria to scavenge for ferric iron (Fe3+), an essential nutrient for their growth and survival. nih.gov The catechol moiety of cefiderocol efficiently chelates, or binds to, extracellular ferric iron, forming a Cefiderocol-iron complex. nih.govasm.org This chelating activity is crucial for its mechanism of action; a modification of the catechol group, such as replacing a hydroxyl group with a methoxy (B1213986) group, reduces its antibacterial activity because it cannot efficiently chelate iron. oup.comnih.gov

Recognition and Active Transport via Bacterial Iron Uptake Systems (Siderophore Receptors)

Once the Cefiderocol-iron complex is formed, it is recognized by and binds to specific iron transporter proteins on the outer membrane of Gram-negative bacteria. oup.compatsnap.com These transporters, which are normally used to take up the bacteria's own siderophore-iron complexes, actively transport the Cefiderocol-iron complex across the outer membrane and into the periplasmic space. oup.comseq.es This active transport process contributes to the efficient delivery of cefiderocol to its target site. oup.com

Specific iron transporters involved in the uptake of cefiderocol have been identified in various bacteria. oup.comnih.gov For example, in Escherichia coli, the CirA and Fiu transporters are involved, while in Pseudomonas aeruginosa, the PiuA transporter plays a key role. oup.comnih.govdrugbank.com The involvement of these active transport systems is evidenced by the fact that bacterial strains with mutations in these transporter genes show significantly increased minimum inhibitory concentrations (MICs) for cefiderocol. oup.com

Bypass of Outer Membrane Permeability Barriers (e.g., Porin Channels, Efflux Pumps)

A significant advantage of cefiderocol's siderophore-mediated transport is its ability to bypass common resistance mechanisms in Gram-negative bacteria. mdpi.comresearchgate.net These bacteria have an outer membrane that acts as a permeability barrier, often limiting the entry of antibiotics. nih.gov Many bacteria develop resistance by reducing the expression of or mutating porin channels, which are protein channels that allow passive diffusion of molecules into the cell. oup.comasm.org Additionally, bacteria can possess efflux pumps that actively expel antibiotics from the cell. mdpi.comresearchgate.net

By utilizing the active iron transport systems, cefiderocol can effectively circumvent these barriers. nih.govoup.commdpi.com Its entry is not solely reliant on passive diffusion through porin channels, making it effective against strains with porin deficiencies. oup.comnih.gov Furthermore, its active uptake mechanism can lead to higher concentrations of the drug in the periplasmic space than might be achieved by passive diffusion alone, potentially overcoming the action of efflux pumps. koreamed.orgresearchgate.net While cefiderocol can also passively diffuse through porin channels, its dual-entry mechanism enhances its potency against resistant strains. drugbank.commdpi.com

Penicillin-Binding Protein (PBP) Interaction Dynamics

Once inside the periplasmic space, cefiderocol exerts its bactericidal effect by interfering with cell wall synthesis.

Dissociation of the Iron-Cefiderocol Complex within the Periplasmic Space

After being transported into the periplasmic space, the Cefiderocol-iron complex dissociates, releasing free cefiderocol. koreamed.orgpatsnap.commdpi.com The iron is then utilized by the bacterium, while the now-active cefiderocol is free to engage its target. koreamed.org

Specific Binding Affinities to Key PBPs (e.g., PBP3) in Gram-Negative Bacteria

Like other β-lactam antibiotics, cefiderocol's ultimate target is the penicillin-binding proteins (PBPs). drugbank.comresearchgate.net These are enzymes essential for the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. patsnap.commdpi.com By binding to and inhibiting these proteins, cefiderocol disrupts cell wall synthesis, leading to cell lysis and death. patsnap.commdpi.com

Cefiderocol exhibits a high binding affinity for specific PBPs in Gram-negative bacteria, most notably PBP3. oup.comresearchgate.netspringermedizin.de PBP3 is a transpeptidase that plays a critical role in cell division. nih.gov The high affinity for PBP3 is a key factor in cefiderocol's potent bactericidal activity against a wide range of Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. researchgate.netfrontiersin.org While PBP3 is the primary target, cefiderocol also binds to and inhibits other PBPs, such as PBP1a, 1b, 2, and 4, although with lesser potency. drugbank.com

Table 1: 50% Inhibitory Concentrations (IC50s) of Cefiderocol and Ceftazidime (B193861) for PBP3

OrganismCefiderocol IC50 (µg/mL)Ceftazidime IC50 (µg/mL)
Acinetobacter baumannii0.671.78
Pseudomonas aeruginosa0.060.09

This table presents a comparison of the 50% inhibitory concentrations (IC50s) of cefiderocol and ceftazidime for penicillin-binding protein 3 (PBP3) in two different Gram-negative organisms. A lower IC50 value indicates a higher binding affinity and greater potency. springermedizin.de

Inhibition of Peptidoglycan Cell Wall Biosynthesis

Cefiderocol, a siderophore cephalosporin (B10832234), exerts its bactericidal effects by disrupting the synthesis of the bacterial cell wall. mdpi.com Once it penetrates the periplasmic space of Gram-negative bacteria, it binds to and inhibits penicillin-binding proteins (PBPs). mdpi.comkoreamed.orgwikipedia.org These enzymes are crucial for the final steps of peptidoglycan synthesis, a process that creates the mesh-like structure of the bacterial cell wall, which is vital for maintaining the cell's structural integrity. mdpi.commdpi.com

By binding to PBPs, cefiderocol blocks their transpeptidase activity, which is responsible for the cross-linking of peptidoglycan strands. mdpi.com This inhibition of cell wall biosynthesis leads to the formation of a defective cell wall, ultimately causing cell lysis and bacterial death. mdpi.comkoreamed.org Cefiderocol has a high affinity for PBP3, a key PBP involved in bacterial cell division. koreamed.orgnih.govasm.org This targeted action against PBP3 is a primary contributor to its potent antibacterial activity against a wide range of Gram-negative pathogens. nih.govmdpi.com

Conformational Changes Induced by PBP Binding

The binding of cefiderocol to PBPs is not a passive event; it induces significant conformational changes in the protein. This interaction involves the formation of a stable acyl-enzyme complex. mdpi.com The β-lactam ring of cefiderocol is cleaved, and the molecule becomes covalently bonded to a serine residue within the active site of the PBP. researchgate.net This acylation process effectively inactivates the enzyme, preventing it from participating in cell wall synthesis.

Structural studies have provided insights into the specific interactions between cefiderocol and PBP3. nih.govresearchgate.net These studies reveal how the unique side chains of the cefiderocol molecule fit into the binding pocket of the PBP, leading to a conformation that is highly stable and inhibitory. nih.gov The interaction is so profound that it can lead to cell cycle arrest, highlighting the critical role of PBP3 in bacterial division. nih.gov

Intrinsic β-Lactamase Stability Profile

A key feature of cefiderocol is its remarkable stability in the presence of β-lactamases, which are enzymes produced by bacteria that can inactivate many β-lactam antibiotics. wikipedia.orgnih.gov This stability is a result of its unique chemical structure. nih.govsemanticscholar.org

Resistance to Serine-β-Lactamases (e.g., ESBLs, KPC, OXA-Type Carbapenemases)

It's noteworthy that the combination of cefiderocol with a β-lactamase inhibitor like avibactam (B1665839) can restore its activity against strains producing certain serine-β-lactamases, suggesting that while stable, it is not entirely impervious to their effects. nih.govasm.org

Table 1: Stability of Cefiderocol against various Serine-β-Lactamases

β-Lactamase Class Specific Enzymes Stability of Cefiderocol
Class A ESBLs, KPC Generally stable, though some KPC variants show limited hydrolysis. wikipedia.orgnih.govnih.gov
Class D OXA-type carbapenemases (e.g., OXA-23, OXA-48) Stable against most, but OXA-427 can hydrolyze it. mdpi.comnih.govpreprints.org

Resistance to Metallo-β-Lactamases (e.g., NDM, VIM, IMP)

Cefiderocol also exhibits significant stability against metallo-β-lactamases (MBLs), which are a class of enzymes that are notoriously difficult to inhibit. wikipedia.orgnih.gov This includes prominent MBLs such as New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP). wikipedia.orgfetroja.commdpi.com The catalytic efficiency of these MBLs against cefiderocol is reported to be very low. semanticscholar.org

However, similar to the serine-β-lactamases, some studies have reported reduced susceptibility to cefiderocol in isolates producing certain MBLs, particularly NDM. nih.govnih.gov The co-expression of MBLs with other resistance mechanisms can lead to clinically significant resistance. nih.gov Despite this, cefiderocol remains one of the few therapeutic options for infections caused by MBL-producing Gram-negative bacteria. mdpi.comnih.gov

Table 2: Stability of Cefiderocol against various Metallo-β-Lactamases

β-Lactamase Class Specific Enzymes Stability of Cefiderocol
Class B NDM, VIM, IMP Generally stable with low catalytic efficiency of enzymes against it. wikipedia.orgsemanticscholar.orgfetroja.com However, some NDM-producing isolates show reduced susceptibility. nih.govnih.gov

Mechanisms of β-Lactamase Evasion through Structural Features of Cefiderocol Sulfate (B86663) Tosylate

The intrinsic stability of cefiderocol against a wide array of β-lactamases is directly attributable to its unique molecular structure. fetroja.com Several key structural features contribute to this stability:

Cephalosporin Core Modifications : The core cephalosporin structure of cefiderocol includes side chains similar to those of ceftazidime and cefepime (B1668827), which are known to enhance stability against β-lactamase hydrolysis. nih.govnih.govnih.gov The C-7 side chain, in particular, contributes to this stability. seq.es

Pyrrolidinium (B1226570) Group : The presence of a pyrrolidinium group on the C-3 side chain, similar to cefepime, enhances its stability against β-lactamases and improves its antibacterial activity. researchgate.netnih.govsemanticscholar.org

These structural attributes work in concert to provide cefiderocol with a robust defense against the hydrolytic activity of both serine- and metallo-β-lactamases, allowing it to reach its PBP targets and exert its bactericidal effect. fetroja.com

Bacterial Resistance Mechanisms to Cefiderocol Sulfate Tosylate

Target Site Modifications and Mutations

The primary target for cefiderocol (B606585) is Penicillin-Binding Protein 3 (PBP3), an essential enzyme for bacterial cell wall synthesis. sciety.orgnih.gov Alterations in PBP3 can reduce the binding affinity of cefiderocol, thereby diminishing its antibacterial efficacy. sciety.orgoup.combiorxiv.org

Alterations in Penicillin-Binding Proteins (PBPs) Affecting Cefiderocol Binding

Mutations within the gene encoding PBP3 (ftsI) are a recognized mechanism of resistance to cefiderocol. sciety.orgmdpi.com While such mutations alone may only lead to a minimal increase in the minimum inhibitory concentration (MIC) of cefiderocol, they often act in concert with other resistance mechanisms, such as the production of β-lactamases or modifications to siderophore receptors, to achieve clinically significant resistance. sciety.orgmdpi.com For instance, specific amino acid substitutions in PBP3 of Acinetobacter baumannii have been identified in cefiderocol-resistant clinical isolates. mdpi.com In Escherichia coli, a notable alteration involves a YRIN insertion in PBP3, which has been linked to increased MIC values for cefiderocol. sciety.orgnih.gov However, studies have shown that this insertion by itself is not sufficient to confer resistance but requires the presence of other resistance determinants like NDM β-lactamase expression or the deletion of the cirA siderophore receptor gene. sciety.orgnih.gov

Evolution of Novel PBP Variants with Reduced Affinity

Interactive Table 1: Research Findings on PBP Modifications and Cefiderocol Resistance

OrganismPBP AlterationImpact on Cefiderocol SusceptibilityReference(s)
Escherichia coliYRIN insertion in PBP3Increased MIC, often in combination with other resistance mechanisms. sciety.orgnih.gov
Acinetobacter baumanniiVarious mutations in PBP3Identified as a potential resistance mechanism in clinical isolates. sciety.orgnih.govmdpi.com
Pseudomonas aeruginosaF533L and T91A mutations in PBP3Isolates remained susceptible to cefiderocol despite these mutations. fetroja.com
Escherichia coliIsogenic mutants with PBP3 modificationsAffected susceptibility to cefiderocol. mdpi.com

Enzymatic Degradation and Hydrolysis by β-Lactamases

Although cefiderocol is designed to be stable against a wide array of β-lactamases, the emergence and evolution of these enzymes pose a significant threat to its long-term effectiveness. mdpi.comfetroja.com

Emergence of β-Lactamases Capable of Cefiderocol Hydrolysis

Several classes of β-lactamases have been identified that can hydrolyze cefiderocol to varying degrees. mdpi.comnih.gov These include certain metallo-β-lactamases (MBLs), serine carbapenemases, and extended-spectrum β-lactamases (ESBLs). mdpi.comnih.gov The production of these enzymes can lead to a significant increase in the MIC of cefiderocol, particularly when combined with other resistance mechanisms like altered drug uptake. mdpi.com The ability of some β-lactamases to confer cross-resistance to other novel β-lactam/β-lactamase inhibitor combinations, such as ceftazidime (B193861)/avibactam (B1665839), is a growing concern. nih.gov

Alterations in Siderophore Uptake Systems

Cefiderocol utilizes a "Trojan horse" strategy to enter bacterial cells by binding to iron and using the bacteria's own iron uptake systems. sciety.org Consequently, modifications to these transport systems are a key mechanism of resistance. Mutations in genes encoding the catecholate siderophore receptors are frequently observed in cefiderocol-resistant isolates. oup.com In Enterobacterales, mutations in the cirA and fiu genes are most commonly implicated. sciety.orgmdpi.com For P. aeruginosa and A. baumannii, the crucial siderophore receptors involved are PiuA and PirA. sciety.orgmdpi.com The inactivation or downregulation of these transport proteins impedes the entry of cefiderocol into the periplasmic space, thereby reducing its access to PBP3. This resistance mechanism is often found in conjunction with the production of β-lactamases, creating a synergistic effect that leads to higher levels of resistance. mdpi.com

Mutations Affecting Regulation of Bacterial Iron Uptake Pathways

Bacteria can develop resistance to Cefiderocol by altering the regulatory networks that control the expression of iron transport systems. Instead of mutating the transport proteins directly, these mutations affect the genes that sense iron levels and subsequently activate or repress the transcription of transporters.

In Klebsiella pneumoniae, proteomic and transcriptomic analyses of resistant strains have revealed the downregulation of several proteins involved in iron acquisition. europa.eu Key among these are the iron uptake system component EfeO, the TonB-dependent receptor FecA, and the ferric iron ABC transporter FbpA. europa.eu The reduced expression of these essential components of the iron uptake machinery leads to decreased Cefiderocol transport into the periplasm, thereby contributing to resistance. europa.eu

Similarly, in Pseudomonas aeruginosa, mutations have been identified in fecR, a gene that plays a crucial role in regulating the transcriptional activation of the iron transporter FecA. oup.com Such regulatory mutations disrupt the normal response to iron-limited conditions, leading to a broad reduction in the expression of siderophore receptors and impairing Cefiderocol uptake as a consequence.

Modifications or Downregulation of Siderophore Transport Proteins and Receptors

The most direct mechanism of resistance to Cefiderocol involves genetic modifications to the siderophore transport proteins and receptors that serve as the drug's primary conduits across the outer membrane. These modifications, which include deletions, frameshift mutations, and point mutations, can lead to non-functional or downregulated transporters, significantly reducing the drug's entry into the bacterial cell. The specific receptors implicated often vary by bacterial species.

In Enterobacterales , such as Escherichia coli and Klebsiella pneumoniae, the catecholate siderophore receptors CirA and Fiu are the primary transporters for Cefiderocol. mdpi.comoup.com Mutations in the cirA gene are a common finding in resistant isolates. mdpi.com Studies on isogenic mutants of E. coli have demonstrated that the loss of Fiu alone results in a two-fold increase in the Cefiderocol Minimum Inhibitory Concentration (MIC), while a combined deletion of both cirA and fiu can lead to a 16-fold increase in the MIC. mdpi.comcontagionlive.com In some cases, the insertion of genetic elements, such as ISKpn8, can disrupt genes like fiu and ybiX, the latter of which is also implicated in the iron acquisition pathway, contributing to resistance. nih.gov

For Pseudomonas aeruginosa , the key TonB-dependent receptors involved in Cefiderocol uptake are PiuA and PiuD. mdpi.comnih.gov Inactivation of the piuA gene has been shown to cause a significant 16 to 32-fold increase in the Cefiderocol MIC. mdpi.com The deletion of piuD, an ortholog of piuA, can similarly raise the MIC by 32-fold. mdpi.comcontagionlive.com While mutations in another receptor, PirA, appear to have a lesser impact on their own (resulting in a 2-fold MIC increase), they can further elevate resistance when combined with mutations affecting piuA or piuD. contagionlive.comnih.gov

In Acinetobacter baumannii , resistance is commonly associated with reduced expression or inactivation of the siderophore receptor gene pirA. oup.com Inactivation of pirA through mechanisms like the insertion of an ISAba36 element has been identified as a key driver of resistance that emerges during therapy. mdpi.com The PiuA receptor is also involved in Cefiderocol uptake in this organism. nih.gov

The following table summarizes key research findings on this resistance mechanism:

Table 1: Impact of Siderophore Receptor Modifications on Cefiderocol MIC
Bacterial Species Gene(s) Affected Modification Type Resulting Fold-Increase in MIC Citation(s)
Escherichia coli cirA Deletion 4-fold nih.gov
Escherichia coli cirA and fiu Combined Deletion 16-fold mdpi.comcontagionlive.com
Pseudomonas aeruginosa piuA Inactivation 16 to 32-fold mdpi.com
Pseudomonas aeruginosa piuD Deletion 32-fold mdpi.comcontagionlive.com
Pseudomonas aeruginosa pirA Deletion 2-fold contagionlive.com

Overexpression of Native Bacterial Siderophores as a Competitive Mechanism

A more subtle resistance strategy involves bacteria increasing the production of their own native siderophores. These molecules can then outcompete Cefiderocol for binding to ferric iron in the extracellular environment or for access to the TonB-dependent receptors. nih.gov

In P. aeruginosa, studies have shown that the native siderophore pyoverdine can antagonize Cefiderocol activity. nih.gov Pyoverdine has a strong ability to chelate Fe(III) and can effectively displace iron from the Cefiderocol-iron complex, preventing the antibiotic's uptake by susceptible cells. nih.gov Evolved resistant populations of P. aeruginosa have been observed to increase their secretion of pyoverdine, a mechanism that not only protects the producer but also provides cross-protection to nearby susceptible bacteria. nih.gov

A similar competitive mechanism has been observed in K. pneumoniae with its native siderophore, enterobactin (B1671361). nih.gov Strains engineered to be deficient in enterobactin production showed increased susceptibility to Cefiderocol. Conversely, the overexpression of entB, a gene involved in enterobactin synthesis, led to a mild increase in Cefiderocol MICs. This suggests that enterobactin competes with Cefiderocol, likely for receptor binding or iron chelation, thereby contributing to resistance. nih.gov

Efflux Pump Overexpression and Porin Channel Alterations

While crucial for resistance to many other β-lactam antibiotics, the roles of efflux pumps and porin channels in Cefiderocol resistance are generally considered secondary. The "Trojan horse" strategy, which relies on active transport via siderophore receptors, allows Cefiderocol to largely bypass these conventional resistance pathways. nih.govresearchgate.net

Porin Channel Modifications and Their Contribution to Resistance

Cefiderocol can also enter the bacterial cell passively through traditional porin channels, though this is a minor entry route compared to active transport. nih.gov Consequently, the loss or modification of porin channels, a common resistance mechanism against carbapenems, has a much smaller effect on Cefiderocol susceptibility. mdpi.comnih.gov For instance, the deletion of major porin genes like ompK35 and ompK36 in K. pneumoniae or oprD in P. aeruginosa has been shown to result in only a modest two- to four-fold increase in Cefiderocol MICs. mdpi.comoup.com While porin loss can contribute to a reduction in susceptibility, it rarely leads to high-level resistance on its own and is typically observed in combination with other mechanisms, such as the expression of β-lactamases. nih.gov

Genetic Basis of Resistance Development

The development of resistance to Cefiderocol is a genetic process driven by the acquisition of specific mutations. These genetic alterations are the underlying cause of the resistance mechanisms described previously. Resistance is rarely conferred by a single mutation; rather, it is often the result of a complex and multifactorial accumulation of genetic changes. springermedizin.deresearchgate.net

The most critical genetic events occur in the genes encoding the siderophore transport systems. These can include:

Frameshift mutations and premature stop codons: These mutations in genes like cirA or pirA lead to the production of truncated, non-functional receptor proteins. researchgate.netnih.gov

Gene deletions: The complete removal of a receptor gene, such as piuD, eliminates a key pathway for Cefiderocol entry. mdpi.com

Insertional inactivation: The integration of mobile genetic elements, such as insertion sequences (e.g., ISAba36), into the coding or regulatory regions of siderophore receptor genes can completely disrupt their function. mdpi.com

Mutations in regulatory genes: Alterations in genes that control the expression of iron uptake systems, like fecR, can lead to a global downregulation of multiple siderophore receptors. oup.com

High-level resistance to Cefiderocol typically requires the synergistic action of these transport-related mutations along with other mechanisms, most notably the production of β-lactamase enzymes that can hydrolyze the drug, such as NDM, KPC, and PER-type variants. mdpi.comnih.gov Therefore, the genetic basis of resistance is often a combination of chromosomal mutations affecting drug uptake and the presence of plasmid-borne or chromosomal genes encoding potent β-lactamases.

Identification of Resistance Genes and Mobile Genetic Elements

The genetic determinants of cefiderocol resistance are diverse and can be intrinsic or acquired. A key factor in the spread of resistance is the location of these genes on mobile genetic elements, such as plasmids, which facilitates horizontal gene transfer among bacteria. mdpi.com

Several classes of β-lactamase enzymes have been implicated in cefiderocol resistance. These enzymes can hydrolyze or trap the antibiotic, reducing its efficacy. biorxiv.org Notably, certain variants of Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), and PER-type β-lactamases have been strongly associated with decreased cefiderocol susceptibility. mdpi.commdpi.comasm.org For instance, specific mutations in the Ω-loop of KPC enzymes can lead to cross-resistance between ceftazidime/avibactam and cefiderocol. mdpi.compreprints.org Studies have also identified β-lactamase genes like VEB-3 and an OXA-372 homolog on mobile genetic elements in environmental samples, highlighting a potential reservoir for resistance. biorxiv.orgbiorxiv.org

Mutations affecting the iron uptake machinery of bacteria are a primary mechanism of resistance, directly thwarting cefiderocol's "Trojan horse" strategy. mdpi.comasm.org In Enterobacterales, mutations in the siderophore receptor genes cirA and fiu are common, particularly in isolates that also produce NDM-type metallo-β-lactamases. mdpi.commdpi.com In Pseudomonas aeruginosa and Acinetobacter baumannii, the key siderophore receptors implicated in resistance are PiuA and PirA. mdpi.com Inactivation of the piuA gene in P. aeruginosa has been shown to cause a significant 16 to 32-fold increase in the minimum inhibitory concentration (MIC) of cefiderocol. mdpi.com Furthermore, the insertion of mobile elements like ISAba36 into the pirA gene has been observed in A. baumannii isolates that developed resistance during therapy. nih.gov

Modifications to Penicillin-Binding Protein 3 (PBP-3), the primary target of cefiderocol, represent another resistance mechanism. mdpi.compreprints.org Insertions of specific amino acid sequences, such as the YRIN motif, in PBP-3 have been observed in E. coli isolates with elevated cefiderocol MICs. mdpi.combiorxiv.org These target modifications often occur in conjunction with other resistance determinants, like the production of β-lactamases. mdpi.com

Table 1: Genes and Mobile Genetic Elements Associated with Cefiderocol Resistance

Frequency of Spontaneous Mutation and Adaptive Evolution in In Vitro Models

In vitro studies are crucial for predicting the likelihood of resistance development. These models assess the frequency at which spontaneous mutations conferring resistance arise and how bacterial populations adapt under selective pressure from an antibiotic.

The frequency of spontaneous resistance to cefiderocol has been investigated for several key pathogens. For P. aeruginosa PAO1, spontaneous mutation rates were found to be 2.9 × 10⁻⁸ at four times the MIC and <7.1 × 10⁻⁹ at ten times the MIC. nih.gov These frequencies were lower than those observed for ceftazidime. nih.gov In a separate study involving seven multidrug-resistant strains, including P. aeruginosa and KPC-producing K. pneumoniae, the spontaneous mutation rates for cefiderocol at ten times the MIC ranged from <1.4 × 10⁻⁸ to 1.6 × 10⁻⁶. nih.gov For some strains, no resistant colonies appeared at all, underscoring a relatively high barrier to single-step resistance development compared to other agents. nih.gov However, the risk of resistance evolution can be strain-specific and is significantly higher in mutator strains (bacteria with defective DNA repair systems). nih.gov

Adaptive evolution experiments, such as serial passage studies where bacteria are repeatedly exposed to escalating concentrations of a drug, provide insight into the stepwise development of resistance. In one such study with Stenotrophomonas maltophilia, initially susceptible strains (MICs 0.03125-0.125 mg/L) evolved to become resistant, with MICs reaching 8–32 mg/L. bohrium.com The genetic pathways to resistance were varied, often involving mutations in genes related to iron transport, such as tonB and cirA. bohrium.comresearchgate.net Similarly, in vitro evolution experiments with P. aeruginosa have shown that the most frequently mutated genes are related to iron uptake, including piuC, fptA, and pirR. nih.gov These studies demonstrate that under continuous antibiotic pressure, bacteria can accumulate mutations that progressively reduce cefiderocol susceptibility. nih.govresearchgate.net

Table 2: Spontaneous Mutation Frequencies for Cefiderocol in Research Settings

Cross-Resistance Profiles with Other Antimicrobial Agents in Research Settings

Cross-resistance occurs when the mechanism that confers resistance to one antibiotic also makes the bacterium resistant to other antibiotics. Significant cross-resistance has been reported between cefiderocol and other modern β-lactam/β-lactamase inhibitor combinations, particularly ceftazidime/avibactam and ceftolozane/tazobactam (B1681243). nih.gov

This phenomenon is often mediated by specific variants of β-lactamases. For example, the evolution of KPC variants in K. pneumoniae and AmpC variants in Enterobacter spp. and P. aeruginosa can reduce the susceptibility to both ceftazidime/avibactam and cefiderocol. nih.govoup.com The structural similarity between ceftazidime and cefiderocol means that mutations increasing the hydrolytic activity of a β-lactamase against ceftazidime can also impact cefiderocol. preprints.org In some studies, cefiderocol resistance was found to be very high (up to 83%) in ceftazidime/avibactam-resistant, KPC-producing Enterobacterales. nih.gov This suggests that the widespread use of ceftazidime/avibactam could inadvertently select for cefiderocol-resistant strains. nih.gov

Conversely, cefiderocol often retains its activity against Gram-negative bacteria that are resistant to other agents, including carbapenems, due to its unique cell entry mechanism that bypasses resistance mediated by porin loss or many efflux pumps. nih.gov However, the development of resistance to cefiderocol through mechanisms like mutations in iron transport genes does not typically confer cross-resistance to other β-lactams like ceftazidime. koreamed.org Interestingly, some resistance mutations can lead to collateral sensitivity, where resistance to one drug increases susceptibility to another. For instance, in S. maltophilia, mutations leading to cefiderocol resistance were associated with a four-fold decrease in the MICs of trimethoprim/sulfamethoxazole. bohrium.com

Table 3: Cefiderocol Cross-Resistance and Susceptibility Profiles

Preclinical in Vitro Research on Cefiderocol Sulfate Tosylate Activity

Minimum Inhibitory Concentration (MIC) Determination Methodologies

Accurate determination of the minimum inhibitory concentration (MIC) of cefiderocol (B606585) is crucial for predicting its in vivo efficacy. nih.govasm.org Standardized methodologies are essential due to the compound's unique properties.

The in vitro activity of cefiderocol is significantly influenced by the iron concentration in the testing medium. mdpi.comnih.gov To ensure reproducible and clinically relevant MIC values, broth microdilution (BMD) using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) is the recommended gold standard method by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). mdpi.comnih.govnih.govoup.com The process of iron depletion, often achieved using Chelex 100 resin, mimics the iron-limited conditions found in a human host during an acute infection, which induces bacterial iron transport systems. researchgate.net Testing in standard CAMHB can lead to higher and more variable MICs because increased iron levels reduce the expression of the iron transporters that cefiderocol utilizes for cell entry. asm.org While BMD in ID-CAMHB is the reference method, its preparation can be labor-intensive and challenging for some clinical microbiology laboratories to implement routinely. nih.govoup.com

Cefiderocol has demonstrated broad in vitro activity against a diverse range of clinically significant Gram-negative bacilli. Large surveillance studies have confirmed its potency against thousands of isolates collected from various regions, including the United States and Europe. asm.org

In a comprehensive surveillance program, cefiderocol was tested against a large collection of Gram-negative clinical isolates, including Enterobacterales, Pseudomonas aeruginosa, Acinetobacter species, and Stenotrophomonas maltophilia. asm.org The results consistently showed high susceptibility rates across these different species. asm.org For instance, in one study, the susceptibility of Enterobacterales to cefiderocol was 99.8%, while for P. aeruginosa it was 99.6%. asm.org Acinetobacter species and S. maltophilia also showed high susceptibility rates of 97.7% and 100.0% (based on 2021 CLSI breakpoints), respectively. asm.org

The following table summarizes the in vitro activity of cefiderocol against various Gram-negative isolates from a major surveillance study.

A key attribute of cefiderocol is its potent activity against multidrug-resistant (MDR) and carbapenem-resistant (CR) Gram-negative pathogens. mdpi.comfrontiersin.org This includes strains producing a variety of carbapenemases, such as KPC, OXA-48-like, and metallo-β-lactamases (MBLs) like NDM, VIM, and IMP. frontiersin.orgmdpi.comasm.org

Studies have consistently shown that cefiderocol retains activity against a high percentage of carbapenem-resistant Enterobacterales (CRE), with susceptibility rates often exceeding 90%. asm.orgasm.org For example, one study reported a 98.2% susceptibility rate for CRE isolates. asm.org Similarly, against carbapenem-resistant P. aeruginosa and Acinetobacter baumannii, cefiderocol has demonstrated significant activity. amegroups.orgasm.org In a study of extensively drug-resistant (XDR) P. aeruginosa, 97.3% of isolates were susceptible to cefiderocol. asm.org However, activity can be reduced against certain MBL-producing strains, particularly those with NDM-type enzymes. mdpi.comasm.org

The table below presents the MIC₅₀ and MIC₉₀ values of cefiderocol against various carbapenem-resistant isolates.

Susceptibility Testing against Diverse Gram-Negative Bacterial Isolates

Bactericidal Activity and Time-Kill Kinetics Studies

Similar to other β-lactam antibiotics, cefiderocol exhibits time-dependent bactericidal activity. nih.govapub.kroup.com This means its efficacy is best predicted by the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC). nih.govapub.kr In vitro time-kill studies have demonstrated that cefiderocol is bactericidal, typically defined as a ≥3-log₁₀ CFU/mL reduction in the initial inoculum, against a range of Gram-negative pathogens including K. pneumoniae, E. coli, P. aeruginosa, and A. baumannii. oup.comnih.gov In murine infection models, a %fT > MIC target of approximately 75% has been associated with efficacy. asm.org Time-kill assays have shown that cefiderocol can achieve complete killing of meropenem-resistant Gram-negative isolates with cefiderocol MICs between 0.5 and 4 µg/mL within 24 hours. frontiersin.org

Post-Antibiotic Effect (PAE) Characterization

The post-antibiotic effect (PAE) refers to the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent. Information specifically detailing the PAE of cefiderocol sulfate (B86663) tosylate from the provided search results is limited. As a cephalosporin (B10832234), it would be expected to have a modest PAE against Gram-negative bacteria, but specific studies characterizing this for cefiderocol were not prominently found in the search results.

Synergy and Antagonism Studies with Other Antimicrobial Compounds

The combination of cefiderocol with other antimicrobial agents has been investigated to explore potential synergistic or antagonistic interactions, which could enhance efficacy or combat resistance.

In vitro studies have shown no antagonism between cefiderocol and a range of other antibiotics, including amikacin (B45834), ceftazidime (B193861)/avibactam (B1665839), ceftolozane/tazobactam (B1681243), ciprofloxacin, colistin, meropenem (B701), and tigecycline (B611373) against Enterobacterales, P. aeruginosa, and A. baumannii. shionogi.comeuropa.eu

Synergy, often defined as a ≥2-log₁₀ CFU/mL decrease in bacterial count compared to the most active single agent, has been observed with several combinations. nih.gov Studies have explored combinations with β-lactamase inhibitors and other classes of antibiotics.

With β-Lactamase Inhibitors: Combinations of cefiderocol with avibactam, sulbactam (B1307), and tazobactam have shown synergistic activity against certain carbapenem-resistant strains. mdpi.com

Cefiderocol/Sulbactam: This combination has demonstrated high antimicrobial activity against carbapenem-resistant Enterobacterales, P. aeruginosa, and A. baumannii. mdpi.com

Cefiderocol/Avibactam: Synergy has been noted against carbapenem-resistant Enterobacterales. mdpi.com

Cefiderocol/Tazobactam: This pairing showed activity against carbapenem-resistant Enterobacterales and P. aeruginosa. mdpi.com

With Other Antibiotics:

Against highly drug-resistant A. baumannii, combinations of cefiderocol with amikacin and doxycycline (B596269) showed synergy rates of 66.7% and 61.9%, respectively. biorxiv.org

Moderate synergy was observed when cefiderocol was combined with other β-lactams like cefepime (B1668827) and ceftriaxone. biorxiv.org

Combinations with fosfomycin (B1673569) and ceftazidime-avibactam have also demonstrated a synergistic effect against some cefiderocol-resistant CRE and A. baumannii strains. nih.gov

The table below summarizes the synergistic activity of cefiderocol in combination with various antibiotics against A. baumannii.

Development of Resistance in Controlled In Vitro Systems

The emergence of resistance to Cefiderocol has been investigated through in vitro evolution experiments, where bacteria are exposed to gradually increasing concentrations of the antibiotic. These studies provide insight into the genetic pathways and molecular mechanisms that can lead to reduced susceptibility.

In studies involving Pseudomonas aeruginosa, stepwise resistance development was analyzed using both wild-type (PAO1), mutator (PAOMS), and extensively drug-resistant (XDR) clinical isolates. nih.govoup.com The evolution of resistance was notably faster in the mutator strain, which had a higher intrinsic mutation rate. nih.gov For the XDR clinical strains, the rate of resistance development was variable, with some strains showing resistance evolution similar to the mutator strain and others showing rates similar to or even slower than the wild-type strain. nih.gov This highlights that the risk of resistance development can be strain-specific. nih.gov

Serial passage experiments with Stenotrophomonas maltophilia also demonstrated the development of resistance, with minimum inhibitory concentrations (MICs) increasing from initial susceptibility (e.g., 0.03125 mg/L) to resistance (8–32 mg/L). bohrium.com Interestingly, some of the resistant isolates reverted to a more susceptible phenotype after being grown in a drug-free medium, indicating that resistance can be unstable in some cases. bohrium.com

The genetic basis for in vitro-developed Cefiderocol resistance frequently involves mutations in genes related to the drug's "Trojan horse" mechanism. Given that Cefiderocol utilizes bacterial iron transport systems for entry, mutations in genes encoding these transporters are a common theme. bohrium.commdpi.com In P. aeruginosa, the most frequently mutated genes were identified as piuC, fptA, and pirR, all of which are related to iron uptake. nih.gov Similarly, in S. maltophilia, mutations were observed in genes associated with iron metabolism, such as tonB, smlt1148, and cirA. bohrium.com In Klebsiella pneumoniae, a functional loss of the colicin receptor CirA, a siderophore receptor, was shown to lead to high-level Cefiderocol resistance. asm.org

Beyond the iron transport systems, other mechanisms have been identified. In P. aeruginosa, an L320P mutation in the AmpC β-lactamase was selected in multiple experimental lineages and confirmed to have a major impact on Cefiderocol resistance. nih.gov Mutations in penicillin-binding protein 3 (PBP3), the primary target of Cefiderocol, can also confer resistance. mdpi.com

Furthermore, research on Enterobacter cloacae complex producing New Delhi metallo-β-lactamase (NDM) has explored ways to mitigate resistance development. biorxiv.org Resistance induction experiments showed that combining Cefiderocol with Aztreonam (B1666516) could delay or inhibit the emergence of Cefiderocol-resistant clones, particularly in isolates that showed a significant reduction in Cefiderocol MIC in the presence of Aztreonam. biorxiv.org

Table 1: Examples of In Vitro Resistance Development to Cefiderocol

Bacterial SpeciesExperimental MethodKey FindingsGenetic Mutations IdentifiedReference
Pseudomonas aeruginosaSerial passage with increasing drug concentrationsEvolution of resistance was faster in mutator strains and variable in XDR strains.piuC, fptA, pirR (iron uptake), AmpC (L320P), CpxS, PBP3 nih.gov
Stenotrophomonas maltophiliaSerial passage with increasing drug concentrationsCefiderocol MICs increased from 0.03125-0.125 mg/L to 8-32 mg/L. Resistance was sometimes unstable.tonB, tolQ, smf-1, smeT promoter, smlt1148, cirA (iron transport/metabolism) bohrium.com
Klebsiella pneumoniae (NDM-producing)Serial passageFunctional loss of a single gene led to high-level resistance.cirA (siderophore receptor) asm.org
Enterobacter cloacae complex (NDM-producing)Resistance induction experimentsCombination with aztreonam delayed or inhibited cefiderocol resistance development.Not specified in the context of new mutations, but focused on isolates with existing blaCTX-M-15 and blaOXA-1. biorxiv.org

Transcriptomic and Proteomic Responses of Bacteria to Cefiderocol Sulfate Tosylate Exposure

To understand the broader cellular response to Cefiderocol, researchers have employed transcriptomic and proteomic analyses. These powerful techniques allow for a global view of how bacteria adapt to the presence of the antibiotic by measuring changes in gene expression (transcriptome) and protein production (proteome). frontiersin.orgnih.gov

A detailed study on Klebsiella pneumoniae that developed resistance through a 36-day acclimatization procedure provides significant insights. frontiersin.orgnih.gov Using a 4D label-free and LC-MS/MS quantitative proteomic approach, a total of 3,089 proteins were identified, with 2,775 being quantified. frontiersin.orgnih.gov When comparing the Cefiderocol-treated resistant strains to the wild-type strain, 935 proteins were found to be differentially expressed; 428 were up-regulated, and 507 were down-regulated. frontiersin.orgnih.gov

A key finding from these analyses was the downregulation of proteins involved in iron transport. researchgate.net This aligns with the genetic mechanisms of resistance observed in vitro, where mutations in iron transporters reduce the uptake of Cefiderocol. nih.govbohrium.comasm.org Specifically, the proteomic and transcriptomic data pointed to the downregulation of siderophore transporter proteins, including the iron uptake system component efeO, the TonB-dependent receptor fecA, and the ferric iron ABC transporter fbpA. researchgate.net This reduction in the very machinery the drug hijacks is a determining factor in the observed resistance. researchgate.net

Another significant observation was the impact on biofilm formation. The resistant K. pneumoniae isolates showed a marked decrease in their ability to form biofilms. researchgate.net This was correlated with the downregulation of genes and proteins known to be involved in biofilm development, such as hdeB, stpA, yhjQ, fba, bcsZ, uvrY, bcsC, and ibpB. researchgate.net The energy cost required to express resistance mechanisms, such as altered transporters or efflux pumps, may divert resources from other cellular processes like biofilm production. researchgate.net

The integrated analysis of both the transcriptome and proteome provides a comprehensive picture of the bacterial response. researchgate.net It reveals not only direct resistance mechanisms, such as the modification of drug targets or transport systems, but also the broader physiological trade-offs and adaptations that occur as bacteria evolve to survive in the presence of this compound. frontiersin.orgnih.govresearchgate.net

Table 2: Summary of Proteomic and Transcriptomic Changes in Cefiderocol-Resistant Klebsiella pneumoniae

Analysis TypeTotal Genes/Proteins AnalyzedDifferentially ExpressedKey Downregulated Pathways/ComponentsKey Phenotypic ChangeReference
Proteomics 2,775 quantified proteins935 (428 up, 507 down)Siderophore transporters (efeO, fecA, fbpA), Biofilm formation proteinsReduced biofilm formation frontiersin.orgnih.govresearchgate.net
Transcriptomics 5,123 quantified genesNot specified in total numbersGenes for biofilm formation (hdeB, stpA, bcsC, etc.)Reduced biofilm formation researchgate.net

Preclinical in Vivo Research Models for Cefiderocol Sulfate Tosylate Efficacy

Animal Model Systems for Infection Studies

Animal models are fundamental in mimicking human infections and providing a platform to study the in vivo activity of new antimicrobial agents. For cefiderocol (B606585), murine and rat models have been pivotal.

Murine Thigh Infection Models (Neutropenic and Immunocompetent)

The neutropenic murine thigh infection model is a standard for evaluating the efficacy of antibiotics against Gram-negative bacteria. In this model, mice are rendered neutropenic to simulate an immunocompromised state, a common scenario in patients with severe bacterial infections. Studies have demonstrated that cefiderocol achieves significant bacterial reduction in this model against various pathogens, including carbapenem-resistant strains. globalrph.comnih.gov

For instance, in a neutropenic murine thigh infection model, humanized doses of cefiderocol resulted in a 1-log10 reduction in bacterial load against most Enterobacteriaceae, Acinetobacter baumannii, and Pseudomonas aeruginosa isolates, including some carbapenemase-producing strains with MICs up to 4 mcg/mL. globalrph.com Furthermore, studies have shown sustained antimicrobial activity of cefiderocol over 72 hours against multidrug-resistant isolates in this model. nih.gov The efficacy of cefiderocol in this model has been shown to be superior to that of other siderophore β-lactams like MB-1 and SMC-3176. nih.gov

In comparative studies within the neutropenic murine thigh model, human-simulated exposures of cefiderocol demonstrated potent bacterial killing against Stenotrophomonas maltophilia. asm.org It achieved a mean bacterial reduction of -2.67 ± 0.68 log10 CFU/thigh at 24 hours, with a ≥2-log reduction in the majority of isolates. asm.org

Rat Lung Infection Models (Neutropenic and Immunocompetent)

To assess efficacy in respiratory tract infections, immunocompetent rat lung infection models have been employed. These models are particularly relevant for studying pneumonia. In an immunocompetent rat pneumonia model, humanized doses of cefiderocol led to a reduction in bacterial counts in the lungs of animals infected with Klebsiella pneumoniae (with MICs ≤8 mcg/mL) and P. aeruginosa (with MICs ≤1 mcg/mL). globalrph.comfda.gov

Studies recreating human plasma pharmacokinetics in immunocompetent rat respiratory tract infection models have shown that cefiderocol is effective against carbapenem-resistant P. aeruginosa, A. baumannii, and K. pneumoniae. nih.gov A four-day treatment with a human-equivalent exposure of cefiderocol produced a greater than 3 log10 reduction in the viable cell count of these carbapenem-resistant isolates in the lungs. nih.gov The efficacy was influenced by the infusion time, highlighting the time-dependent nature of cefiderocol's activity. nih.gov

Other Relevant Preclinical Infection Models (e.g., Peritonitis, Sepsis)

Beyond thigh and lung infection models, cefiderocol has been evaluated in other relevant preclinical models. In a murine model of peritonitis, cefiderocol treatment was assessed against carbapenem-resistant bacteria. nih.gov Additionally, immunocompromised murine systemic infection models have demonstrated increased survival rates in mice infected with Enterobacter cloacae, S. maltophilia, and Burkholderia cepacia isolates (with MICs ≤0.5 mcg/mL) when treated with cefiderocol compared to untreated mice. globalrph.com In an immunocompetent murine systemic infection model, cefiderocol also increased survival in mice infected with Serratia marcescens and P. aeruginosa isolates with MICs ≤1 mcg/mL. fda.gov The efficacy of cefiderocol has also been noted in urinary tract infection models with Enterobacteriaceae species. nih.gov

Efficacy Assessment in Monomicrobial and Polymicrobial Infection Models

The effectiveness of cefiderocol has been assessed in both monomicrobial and polymicrobial infection settings, reflecting the complexity of clinical infections.

In monomicrobial infection models, cefiderocol has consistently demonstrated potent activity. For example, in a neutropenic murine thigh model, cefiderocol showed efficacy against a range of Gram-negative bacteria, including carbapenem-resistant strains of Klebsiella spp., P. aeruginosa, and A. baumannii. nih.gov Real-world data from the PROVE study, although not a preclinical model, supports these findings, showing clinical cure rates of 63.6% for monomicrobial infections. contagionlive.com

While specific preclinical data on polymicrobial infection models for cefiderocol is less detailed in the provided search results, the clinical data from the PROVE study indicated a clinical cure rate of 65% for polymicrobial infections, suggesting its potential effectiveness in these more complex scenarios. contagionlive.com Another study also mentioned the comparison of outcomes in monomicrobial versus polymicrobial infections. oup.com

Correlation of In Vivo Efficacy with In Vitro Susceptibility Data

A critical aspect of preclinical evaluation is establishing a correlation between in vitro susceptibility and in vivo efficacy. For cefiderocol, a strong correlation has been observed, particularly when in vitro testing is performed under iron-depleted conditions. asm.orgoup.com

The in vivo efficacy of cefiderocol in neutropenic murine thigh and lung infection models correlated well with the in vitro minimum inhibitory concentrations (MICs) determined in iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB). asm.org This is because cefiderocol utilizes the bacteria's iron uptake systems to enter the cell, and these systems are typically induced under low-iron conditions. asm.org The use of ID-CAMHB for susceptibility testing has been shown to provide highly reproducible MIC results and a high correlation with in vivo outcomes. oup.com

Pharmacokinetic-Pharmacodynamic (PK/PD) Target Attainment in Animal Models

The pharmacokinetic-pharmacodynamic (PK/PD) parameter that best predicts the efficacy of cefiderocol is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC). mdpi.comoup.comnih.gov This is characteristic of time-dependent β-lactam antibiotics. oup.com

Extensive studies in neutropenic murine infection models have established the magnitude of this parameter required for different levels of bacterial killing. nih.govoup.com For a bacteriostatic effect, a %fT > MIC of 40–70% is generally required. mdpi.com To achieve a ≥1-log kill reduction (bactericidal effect), a higher target of 55–88% fT > MIC is needed. mdpi.com

Specifically, in a P. aeruginosa neutropenic murine thigh model, a %fT > MIC of 76.3%, 81.9%, and 88.2% was necessary for stasis, 1-log kill, and 2-log kill reduction in bacterial burden, respectively. nih.govmdpi.com In murine thigh and lung infection models against various Enterobacterales and P. aeruginosa strains, the mean %fT > MIC for a 1-log kill reduction ranged from 73.3% to 77.2%. asm.orgmdpi.com For different pathogens in the lung infection model, the mean %fT > MIC for a 1-log kill varied, for instance, 88.1% for A. baumannii and 53.9% for S. maltophilia. asm.org These preclinical PK/PD data have been instrumental in supporting the dosing regimens used in clinical trials. mdpi.com

Table 1: PK/PD Target (%fT > MIC) for Cefiderocol Efficacy in Murine Infection Models

Bacterial EffectRequired %fT > MICPathogen/Model
Bacteriostatic40–70%General Gram-Negative
Bactericidal (≥1-log kill)55–88%General Gram-Negative
Stasis76.3%P. aeruginosa (Thigh)
1-log kill81.9%P. aeruginosa (Thigh)
2-log kill88.2%P. aeruginosa (Thigh)
1-log kill73.3%Enterobacterales (Thigh)
1-log kill77.2%P. aeruginosa (Thigh)
1-log kill64.4%Enterobacteriaceae (Lung)
1-log kill70.3%P. aeruginosa (Lung)
1-log kill88.1%A. baumannii (Lung)
1-log kill53.9%S. maltophilia (Lung)

Definition and Characterization of PK/PD Indices (e.g., %fT>MIC, fAUC/MIC)

In the preclinical evaluation of antimicrobial agents, pharmacokinetic/pharmacodynamic (PK/PD) indices are crucial for predicting efficacy and establishing appropriate dosing regimens. These indices correlate the exposure of a drug to its microbiological effect. For Cefiderocol, a siderophore cephalosporin (B10832234), the primary PK/PD index that best predicts its antibacterial activity is the percentage of the dosing interval during which the unbound plasma concentration of the drug remains above the Minimum Inhibitory Concentration (MIC) of the target organism (%fT>MIC). europa.eumedicines.org.ukfda.govseq.esmdpi.com This is characteristic of beta-lactam antibiotics, which exhibit time-dependent killing. nih.gov

The other main PK/PD indices include the ratio of the maximum free plasma concentration to the MIC (fCmax/MIC) and the ratio of the free drug area under the concentration-time curve over 24 hours to the MIC (fAUC/MIC). While all three indices are considered, studies have consistently shown that %fT>MIC has the strongest correlation with the efficacy of cefiderocol in preclinical infection models. seq.es The goal for cefiderocol therapy is often to achieve a %fT>MIC that is close to 100% to ensure a bactericidal effect. seq.es The protein binding of cefiderocol in human plasma is approximately 40-60%, a factor that is accounted for when determining the free drug concentration for these indices. seq.esmdpi.comnih.gov

PK/PD IndexDefinitionRelevance to Cefiderocol
%fT>MIC The percentage of the dosing interval where the free (unbound) drug concentration in plasma is higher than the MIC.The primary driver of efficacy, best correlating with bacteriological response in preclinical models. europa.eumedicines.org.ukfda.govseq.es
fAUC/MIC The ratio of the area under the free drug concentration-time curve over 24 hours to the MIC.Considered, but has a weaker correlation with efficacy for cefiderocol compared to %fT>MIC. seq.es
fCmax/MIC The ratio of the peak free drug concentration in plasma to the MIC.Also demonstrates a weaker correlation with cefiderocol's efficacy compared to %fT>MIC. seq.es

Relationship between Exposure and Microbiological Outcome in Preclinical Models

The relationship between cefiderocol exposure, defined by %fT>MIC, and its microbiological effect has been extensively studied in various preclinical infection models, most notably the neutropenic murine thigh and lung infection models. These studies establish the specific %fT>MIC targets required to achieve different levels of bacterial killing, such as stasis (no change in bacterial count) or a 1-log10 or 2-log10 reduction in colony-forming units (CFU).

In neutropenic murine thigh infection models, cefiderocol demonstrated efficacy against a range of Gram-negative bacilli, including carbapenem-resistant (CR) strains. nih.gov The mean %fT>MIC required for a static effect and a 1-log10 CFU reduction was determined for various pathogens. For instance, against Pseudomonas aeruginosa, the mean %fT>MIC required for stasis was 76.3 ± 18.4, and for a 1-log10 reduction, it was 81.9 ± 18.3. nih.gov

Similar efficacy was observed in lung infection models. frontiersin.org The required exposure for a 1-log10 reduction in bacterial load was found to be comparable to the thigh infection model for Enterobacteriaceae (64.4 ± 22.5%) and P. aeruginosa (70.3 ± 9.0%). frontiersin.org However, the required exposures could differ for other pathogens, such as Acinetobacter baumannii (88.1 ± 3.4%) and Stenotrophomonas maltophilia (53.9 ± 18.1%). frontiersin.org An important finding from these models was that carbapenem-resistant strains often required a higher %fT>MIC for a 1-log10 reduction compared to their carbapenem-susceptible counterparts. nih.govfrontiersin.org

Table 7.4.2: Cefiderocol %fT>MIC Targets in Preclinical Infection Models

Pathogen GroupInfection ModelEndpointMean %fT>MIC Required (±SD)
Enterobacteriaceae (9 strains)Lung1-log10 CFU reduction64.4 ± 22.5 frontiersin.org
P. aeruginosa (3 strains)Lung1-log10 CFU reduction70.3 ± 9.0 frontiersin.org
P. aeruginosa (8 isolates)ThighStasis76.3 ± 18.4 nih.gov
P. aeruginosa (8 isolates)Thigh1-log10 CFU reduction81.9 ± 18.3 nih.gov
P. aeruginosa (8 isolates)Thigh2-log10 CFU reduction88.2 ± 15.9 nih.gov
A. baumannii (3 strains)Lung1-log10 CFU reduction88.1 ± 3.4 frontiersin.org
S. maltophilia (4 strains)Lung1-log10 CFU reduction53.9 ± 18.1 frontiersin.org

Evaluation of Efficacy against Emerging Resistant Pathogens in Animal Models

Preclinical animal models have been instrumental in demonstrating the in vivo efficacy of cefiderocol against a wide array of clinically significant, multidrug-resistant (MDR) and carbapenem-resistant (CR) Gram-negative pathogens. nih.gov These studies confirm the potent activity observed in vitro translates to positive outcomes in complex infection settings.

Cefiderocol has shown robust efficacy in murine thigh and lung infection models against CR strains of Enterobacteriaceae, P. aeruginosa, A. baumannii, and S. maltophilia. nih.gov Its activity is notably retained against bacteria producing a variety of carbapenemases, including metallo-β-lactamases (MBLs) like VIM, IMP, and NDM types, as well as OXA-type carbapenemases. nih.gov For example, cefiderocol was effective against P. aeruginosa strains carrying blaVIM and A. baumannii strains producing OXA-type β-lactamases. nih.gov

In addition to thigh and lung models, cefiderocol's efficacy has been evaluated in other specific infection models. In an immunocompetent murine urinary tract infection model, cefiderocol effectively reduced bacterial counts in the kidneys of mice infected with E. coli, K. pneumoniae, and P. aeruginosa. shionogi.com Furthermore, in systemic infection models in immunocompromised mice, cefiderocol treatment led to increased survival in mice infected with Enterobacter cloacae, S. maltophilia, and Burkholderia cepacia complex isolates compared to untreated controls. shionogi.com These findings underscore cefiderocol's potential for treating infections caused by some of the most difficult-to-treat resistant Gram-negative bacteria.

Table 7.5: Summary of Cefiderocol Efficacy in Animal Models against Resistant Pathogens

PathogenResistance ProfileAnimal ModelOutcome
EnterobacteriaceaeCarbapenem-Resistant (CR)Murine Thigh & LungBacterial reduction nih.govfrontiersin.org
P. aeruginosaCarbapenem-Resistant (CR), MBL-producingMurine Thigh & LungBacterial reduction nih.govfrontiersin.org
A. baumanniiCarbapenem-Resistant (CR), OXA-producingMurine Thigh & LungBacterial reduction nih.govfrontiersin.org
S. maltophiliaCarbapenem-Resistant (CR)Murine Thigh & LungBacterial reduction nih.govfrontiersin.org
E. coli, K. pneumoniae, P. aeruginosaSusceptible (MICs ≤ 1 mcg/mL)Murine Urinary Tract InfectionReduced bacterial counts in kidneys shionogi.com
E. cloacae, S. maltophilia, B. cepaciaSusceptible (MICs ≤ 0.5 mcg/mL)Murine Systemic Infection (Immunocompromised)Increased survival shionogi.com

Pharmacokinetic and Pharmacodynamic Research Preclinical Focus of Cefiderocol Sulfate Tosylate

Preclinical Pharmacokinetic (PK) Characterization in Animal Models

Metabolic Pathways and Identification of Metabolites in Animal Systems

Metabolism of cefiderocol (B606585) has been shown to be a minor route of elimination in preclinical models. researchgate.net Following administration of radiolabelled cefiderocol, the unchanged parent drug accounted for the vast majority of the total radioactivity in plasma. europa.eu The primary metabolite identified is pyrrolidine (B122466) chlorobenzamide (PCBA), which is a degradation product. europa.eu Other minor metabolites have also been detected, but at very low levels. europa.eu In vitro studies have indicated that cefiderocol can induce CYP3A4. seq.esseq.es

Elimination and Excretion Profiles in Preclinical Species (e.g., Renal Clearance)

The primary route of elimination for cefiderocol in preclinical species is renal excretion, with the majority of the drug being excreted unchanged in the urine. oup.comresearchgate.net Studies in healthy subjects have shown that a significant percentage of the administered dose is recovered in the urine. asm.org This is consistent with findings from preclinical animal models. nih.gov Fecal excretion has been identified as a negligible pathway for elimination. nih.gov The elimination half-life of cefiderocol in preclinical models is relatively short, and the clearance is influenced by renal function. oup.comasm.org In murine infection models, the apparent total body clearance of cefiderocol was found to be approximately constant across different doses. asm.orgnih.gov

Plasma Protein Binding Characteristics in Preclinical Models

The binding of cefiderocol to plasma proteins has been evaluated in preclinical models. In mouse plasma, the protein binding ratio was determined to be 38.7% ± 1.1%. asm.org This was determined using ultrafiltration and a radioactivity measurement method with [thiazole-14C]cefiderocol. asm.orgasm.org For comparison, the binding of cefiderocol to human plasma proteins, primarily albumin, is reported to be in the range of 40% to 60%. europa.euseq.esseq.es

Linear Pharmacokinetics across Research Doses

Preclinical studies in murine models have demonstrated that cefiderocol exhibits linear pharmacokinetics. asm.orgnih.gov When administered subcutaneously at various doses in a thigh infection model, the maximum plasma concentration (Cmax) of cefiderocol increased in a dose-proportional manner. asm.orgnih.gov The apparent total body clearance was also found to be relatively constant across the tested doses. asm.orgnih.gov This dose proportionality has also been observed in phase 1 studies in healthy human subjects across a range of intravenous doses. researchgate.netasm.org

Preclinical Pharmacodynamic (PD) Modeling and Simulation

Preclinical pharmacodynamic (PD) studies have been essential in defining the efficacy of cefiderocol. In neutropenic murine thigh and lung infection models, the pharmacodynamic parameter that best correlates with the in vivo efficacy of cefiderocol is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC). oup.comasm.orgnih.gov This is a characteristic feature of time-dependent bactericidal activity, which is typical for β-lactam antibiotics. oup.comsemanticscholar.org

Dose fractionation studies in a murine thigh infection model with Pseudomonas aeruginosa confirmed that %fT > MIC was the most predictive PK/PD index for efficacy. nih.gov The required %fT > MIC for a 1-log10 reduction in bacterial count varied depending on the pathogen and the site of infection. For instance, in thigh infection models, the mean %fT > MIC required for a 1-log10 reduction against Enterobacteriaceae and P. aeruginosa was 73.3% and 77.2%, respectively. nih.gov In lung infection models, the required %fT > MIC was 64.4% for Enterobacteriaceae, 70.3% for P. aeruginosa, 88.1% for Acinetobacter baumannii, and 53.9% for Stenotrophomonas maltophilia. nih.gov

These preclinical PD models have been instrumental in establishing the therapeutic targets for cefiderocol and have informed the dosing regimens used in clinical trials. asm.org Simulations based on population pharmacokinetic modeling have been used to propose dose adjustments based on renal function to optimize therapeutic exposure. nih.govresearchgate.netasm.org

Development of PK/PD Models from In Vitro and Animal Data

Preclinical research has been fundamental in characterizing the pharmacokinetic/pharmacodynamic (PK/PD) profile of cefiderocol, establishing it as a time-dependent antibiotic. oup.comoup.com The primary PK/PD index that correlates with the efficacy of cefiderocol is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC). mdpi.comnih.govnih.gov

In vitro and in vivo studies, primarily utilizing neutropenic murine thigh and lung infection models, have been instrumental in defining the PK/PD targets for cefiderocol against a range of Gram-negative pathogens. nih.govnih.gov These models have demonstrated that cefiderocol's bactericidal activity is dependent on the duration of exposure above the MIC. asm.org

A dose fractionation study in a neutropenic murine thigh infection model confirmed that %fT > MIC was the most predictive pharmacodynamic parameter for cefiderocol's efficacy, superior to other parameters like the peak concentration to MIC ratio (fCmax/MIC) or the area under the curve to MIC ratio (fAUC/MIC). nih.gov

Data from these animal models have been crucial in developing population PK models. These models have incorporated data from healthy subjects and patients with varying degrees of renal function to simulate drug exposure and predict the probability of target attainment (PTA) for different dosing regimens. asm.orgresearchgate.net

The development of these PK/PD models from preclinical data has been essential for informing the dosing regimens used in clinical trials and practice.

Predictive Modeling for Optimal Exposure in Preclinical Systems

Predictive modeling, including Monte Carlo simulations, has been a key tool in determining the optimal exposure of cefiderocol in preclinical settings to achieve desired antibacterial effects. These models integrate preclinical PK/PD data to predict the likelihood of attaining specific efficacy targets. asm.org

In neutropenic murine thigh and lung infection models, predictive modeling has helped to establish the %fT > MIC targets required for bacteriostatic and bactericidal activity against various Gram-negative bacteria, including carbapenem-resistant strains. mdpi.comresearchgate.net For instance, in a P. aeruginosa neutropenic murine thigh model, a %fT > MIC of 76.3% was required for stasis, while targets of 81.9% and 88.2% were needed for 1-log and 2-log reductions in bacterial load, respectively. mdpi.com

The following table summarizes the mean %fT > MIC required for a 1-log kill reduction against different pathogens in murine infection models:

Pathogen GroupThigh Infection Model (%fT > MIC)Lung Infection Model (%fT > MIC)
Enterobacterales73.3%64.4%
P. aeruginosa77.2%70.3%
A. baumannii-88.1%
S. maltophilia-53.9%
Data sourced from a study on murine thigh and lung infection models. mdpi.com

These preclinical predictions have been instrumental in guiding the selection of dosing regimens for clinical studies, aiming to achieve a high probability of target attainment. For pathogens with an MIC of ≤4 µg/mL, a target of 75% fT > MIC is likely to be achieved with therapeutic doses. oup.com More aggressive targets, such as 100% fT > 4xMIC, have also been suggested to maximize efficacy and minimize the development of resistance. mdpi.com

Influence of Infusion Duration on PK/PD Target Attainment in Animal Models

The duration of infusion has been identified as a critical factor in optimizing the PK/PD profile of cefiderocol, a time-dependent antibiotic. Preclinical animal models have demonstrated that extending the infusion time can enhance the attainment of efficacy targets. oup.com

In studies using rat models of infection with P. aeruginosa, A. baumannii, Escherichia coli, Klebsiella pneumoniae, or S. maltophilia, humanized doses of cefiderocol administered over a 3-hour infusion period resulted in greater efficacy compared to a 1-hour infusion. oup.com This is because a longer infusion helps to maintain the free drug concentration above the MIC for a larger proportion of the dosing interval, thereby maximizing the %fT > MIC. oup.comasm.org

The findings from these animal models provided a strong rationale for selecting a prolonged 3-hour infusion as the standard administration method in clinical trials and practice. oup.comasm.org This approach is particularly important for treating infections caused by less susceptible pathogens or in critically ill patients where optimal drug exposure is paramount. asm.org

The preclinical evidence supporting extended infusion has been a key consideration in establishing dosing regimens designed to achieve a high probability of attaining the desired PK/PD targets, such as 75% fT > MIC, for pathogens with MICs up to 4 µg/mL. mdpi.comresearchgate.net

Drug-Drug Interaction Research at a Preclinical Level (e.g., Enzyme Induction/Inhibition)

Preclinical in vitro studies have been conducted to evaluate the potential for cefiderocol to engage in drug-drug interactions, specifically focusing on its effects on cytochrome P450 (CYP) enzymes and drug transporters. nih.gov

These studies have shown that cefiderocol has a potential to induce CYP3A4. gardp.orgeuropa.eu The induction is believed to be mediated through the pregnane (B1235032) X receptor (PXR). seq.es Consequently, other PXR-inducible proteins, such as the CYP2C family and P-glycoprotein (P-gp), may also be induced. seq.es This induction could potentially increase the metabolism of co-administered drugs that are substrates of these enzymes, leading to decreased systemic exposure and potentially reduced efficacy of the concomitant medication. gardp.orgseq.es

However, based on in vitro studies and a phase 1 clinical evaluation, no significant drug-drug interactions are anticipated between cefiderocol and substrates or inhibitors of most other CYP enzymes or transporters. nih.govnih.gov There is no evidence that cefiderocol or its metabolites significantly inhibit or are substrates for major CYP enzymes or drug transporters at clinically relevant concentrations. nih.govceon.rs

The following table summarizes the key findings from preclinical drug-drug interaction research:

Enzyme/Transporter FamilyPreclinical FindingPotential Clinical Implication
CYP3A4Induction observed in vitro gardp.orgeuropa.euPotential for decreased exposure of co-administered CYP3A4 substrates. gardp.org
CYP2C FamilyPotential for induction via PXR mediation seq.esPotential for decreased exposure of co-administered CYP2C substrates. seq.es
P-glycoprotein (P-gp)Potential for induction via PXR mediation seq.esPotential for decreased exposure of co-administered P-gp substrates. seq.es
Other CYP enzymes and transportersNo significant inhibition or induction observed nih.govnih.govLow risk of clinically relevant interactions with substrates or inhibitors of these pathways. nih.gov

Analytical Methodologies for Cefiderocol Sulfate Tosylate Research

Chromatographic Techniques for Quantification in Biological Matrices

Chromatographic methods are fundamental for measuring cefiderocol (B606585) concentrations in biological fluids and tissues, providing essential data for pharmacokinetic and pharmacodynamic studies.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used, cost-effective method for quantifying cefiderocol in serum. mdpi.comnih.gov This technique involves a protein precipitation step to prepare the sample, followed by separation on a reverse-phase C18 column using a gradient elution. mdpi.comnih.gov Cefiderocol is typically detected by UV absorption at a specific wavelength, and quantification is achieved using an internal standard, such as metronidazole. mdpi.comnih.gov

This method has been validated and demonstrates good linearity, precision, and accuracy for therapeutic drug monitoring. mdpi.comscilit.com For instance, one validated HPLC-UV method showed linearity in the concentration range of 4 to 160 mg/L, with intra- and interday precision of less than 10% and a recovery rate of 81%. mdpi.comnih.gov While HPLC-UV is a robust technique for clinical settings, its lower limit of quantification may be higher than that of mass spectrometry-based methods. mdpi.comnih.gov

Table 1: HPLC-UV Method Parameters for Cefiderocol Quantification

ParameterDetailsReference
Technique High-Performance Liquid Chromatography with UV Detection (HPLC-UV) mdpi.com
Sample Type Serum mdpi.comnih.gov
Sample Preparation Protein Precipitation mdpi.comnih.govnih.gov
Column Reverse Phase C-18 mdpi.comnih.govnih.gov
Detection UV Absorption mdpi.comnih.gov
Internal Standard Metronidazole mdpi.comnih.gov
Linearity Range 4 to 160 mg/L mdpi.comnih.gov
Precision < 10% (Intra- and Interday) mdpi.comnih.gov
Recovery Rate 81% mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the quantification of cefiderocol in various biological matrices. nih.govnih.govresearchgate.net This method is often the gold standard for pharmacokinetic studies and therapeutic drug monitoring, especially when low concentrations need to be accurately measured. nih.govnih.govresearchgate.net LC-MS/MS methods have been developed for the simultaneous quantification of cefiderocol and other antibiotics, such as ceftobiprole (B606590) and meropenem (B701). nih.govrsc.org

A particularly advanced and sensitive approach is Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry (LC-ITD-MS/MS). nih.govresearchgate.net This technique utilizes a stable isotope-labeled internal standard ([2H12]-Cefiderocol) to achieve high accuracy and precision. researchgate.netnih.gov LC-ITD-MS/MS methods have been successfully validated for measuring cefiderocol in human plasma microsamples as small as 3 microliters, making it highly suitable for situations where sample volume is limited. nih.govresearchgate.net These methods typically involve a straightforward sample preparation, a rapid chromatographic run, and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. nih.govresearchgate.netnih.gov

Table 2: LC-MS/MS Method Parameters for Cefiderocol Quantification

ParameterDetailsReference
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govasm.orgsemanticscholar.org
Advanced Technique Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry (LC-ITD-MS/MS) nih.govresearchgate.net
Sample Types Human Plasma, Plasma Microsamples, Serum nih.govnih.govresearchgate.netrsc.org
Internal Standard (LC-ITD-MS/MS) [2H12]-Cefiderocol researchgate.netnih.gov
Chromatographic Run Time As short as 4 minutes nih.govresearchgate.net
Detection Triple Quadrupole Mass Spectrometer (MRM mode) nih.govresearchgate.netnih.gov
Linearity Range (Cefiderocol) 1-200 mg/L nih.gov
Lower Limit of Quantification (LLOQ) As low as 0.02 mg/L rsc.org

Effective sample preparation is crucial for accurate quantification of cefiderocol in diverse preclinical samples. The chosen technique aims to remove interfering substances and concentrate the analyte.

For plasma and serum samples, a common and straightforward method is protein precipitation . mdpi.comnih.govrsc.org This typically involves adding a solvent like acetonitrile (B52724) or a solution such as sulphosalicylic acid to the sample, which denatures and precipitates proteins. nih.govmdpi.com The mixture is then centrifuged, and the clear supernatant containing cefiderocol is collected for analysis. nih.govrsc.org

In preclinical studies involving tissue samples, homogenization is the initial step. Tissues are mechanically disrupted to create a uniform mixture, from which the drug can be extracted. For fecal samples in excretion studies, extraction is often performed using a mixture like trifluoroacetic acid and methanol. nih.gov

For determining cefiderocol concentrations in bacterial cultures, the broth is often used directly or after minimal processing. For in vitro susceptibility testing, specialized iron-depleted cation-adjusted Mueller-Hinton broth is used to ensure accurate measurement of the minimum inhibitory concentration (MIC). asm.orgnih.gov

Ultrafiltration is another technique employed, particularly to separate the unbound (free) fraction of cefiderocol from the protein-bound fraction in plasma. nih.govmdpi.com This is important for pharmacodynamic assessments, as only the unbound drug is typically considered active.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Isotope Dilution Tandem Mass Spectrometry (LC-ITD-MS/MS)

Spectroscopic and Spectrometric Methods for Compound Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and analysis of cefiderocol sulfate (B86663) tosylate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of cefiderocol sulfate tosylate. fda.gov.tw Both one-dimensional (1D) and two-dimensional (2D) NMR analyses are utilized to confirm the complex structure of the molecule. core.ac.uk The chemical structure of this compound has been confirmed using 1H-NMR spectroscopy, which provides detailed information about the hydrogen atoms within the molecule and their chemical environment. fda.gov.tw This technique is crucial for verifying the identity and purity of the drug substance during its synthesis and manufacturing.

Mass spectrometry (MS) is essential for determining the molecular weight and analyzing the fragmentation patterns of cefiderocol. rsc.orgfrontiersin.org High-resolution mass spectrometry provides a precise molecular weight, confirming the elemental composition of the compound. nih.gov

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the cefiderocol ion. In these experiments, the protonated molecule [M+H]+ is selected and fragmented, and the resulting product ions are analyzed. nih.gov For cefiderocol, key transitions monitored in quantitative LC-MS/MS methods include m/z 752.1 → 285.2 and for its deuterated internal standard, m/z 764.1 → 297.3. nih.gov This fragmentation data is not only vital for developing selective quantitative assays but also for identifying metabolites by comparing their fragmentation patterns to that of the parent drug. nih.gov Electrospray ionization (ESI) is a common ionization technique used for the analysis of cefiderocol by mass spectrometry. rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental techniques employed in the characterization and analysis of this compound. These methods provide valuable information regarding the compound's molecular structure and concentration.

Infrared (IR) Spectroscopy is utilized to confirm the molecular structure of this compound by identifying its functional groups. fda.gov.tw The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds within the molecule. This technique is a fundamental component of the characterization of the drug substance, alongside other spectroscopic methods like NMR and mass spectrometry. fda.gov.tw The simplicity and non-destructive nature of IR spectroscopy make it a valuable tool for the rapid identification of biological molecules. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy is another key analytical method for this compound. It is used to determine the concentration of the compound in various matrices. oup.com The principle of UV-Vis spectroscopy is based on the absorption of ultraviolet or visible light by the molecule, which causes electronic transitions to higher energy levels. researchgate.net The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.

In research applications, HPLC with UV detection (HPLC-UV) is a common method for quantifying cefiderocol concentrations in biological samples like plasma and microdialysate. oup.com The structure of this compound is also confirmed in part by UV-visible absorption analysis. fda.gov.tw

Table 1: Spectroscopic Methods for this compound Analysis

Spectroscopic TechniqueApplicationKey Findings
Infrared (IR) SpectroscopyStructural ConfirmationConfirms the presence of key functional groups in the this compound molecule. fda.gov.tw
Ultraviolet-Visible (UV-Vis) SpectroscopyQuantification and Structural ConfirmationUsed in HPLC-UV methods to determine cefiderocol concentrations in biological fluids. oup.com Also used to confirm the molecular structure. fda.gov.tw

Validation of Analytical Methods for Research Applications

The validation of analytical methods is crucial to ensure the reliability, accuracy, and precision of results in this compound research. nih.govnih.gov Regulatory bodies like the European Medicines Agency (EMA) provide guidelines for the validation of bioanalytical methods. nih.govnih.gov The validation process encompasses several key parameters.

Specificity and Selectivity

Specificity ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. medipol.edu.tr For this compound, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples from various sources. rsc.orgunibo.it This is particularly important when analyzing complex biological matrices like plasma or serum. rsc.orgunibo.it

Sensitivity (Limit of Detection, Limit of Quantification)

Sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. medipol.edu.tr

For Cefiderocol, various analytical methods have established different LOQs depending on the technique and matrix. For instance, an LC-MS/MS method reported an LOQ of 0.1 mg/L in human plasma, which is considered suitable for therapeutic drug monitoring. nih.gov Another highly sensitive LC/MS method reported an LLOQ of approximately 0.02 mg L−1 for cefiderocol in serum. rsc.org HPLC-UV methods have shown a practical lower limit of quantification (LLOQ) of 1 mg/L in plasma and 0.1 mg/L in microdialysate. oup.com

Table 2: Sensitivity of Analytical Methods for Cefiderocol

Analytical MethodMatrixLimit of Quantification (LOQ)Reference
LC-MS/MSHuman Plasma0.1 mg/L nih.gov
LC/MSSerum~0.02 mg L⁻¹ rsc.org
HPLC-UVPlasma1 mg/L oup.com
HPLC-UVMicrodialysate0.1 mg/L oup.com

Linearity and Calibration Range

Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. medipol.edu.tr The calibration range is the range of concentrations over which the method is shown to be linear, accurate, and precise.

For Cefiderocol analysis, linearity is typically established by constructing calibration curves. Various studies have reported different linear ranges. For example, an HPLC-UV method demonstrated linearity from 4 to 160 mg/L. mdpi.com An LC-MS/MS method showed linearity in the range of 1-200 mg/L for cefiderocol. nih.gov Another LC/MS method was linear over the range of 0.0025–50 mg L−1. rsc.org The correlation coefficient (r or R²) is used to assess the quality of the linear fit, with values close to 1 indicating a strong linear relationship. researchgate.net

Table 3: Linearity and Calibration Ranges for Cefiderocol Analysis

Analytical MethodCalibration RangeCorrelation Coefficient (R)Reference
HPLC-UV4 to 160 mg/L0.999 mdpi.com
LC-MS/MS1-200 mg/L> 0.995 nih.gov
LC/MS0.0025–50 mg L⁻¹Not specified rsc.org
HPLC-UV300–1 mg/L (plasma), 300–0.1 mg/L (saline)> 0.998 (plasma), > 0.999 (saline) oup.com

Precision and Accuracy (Intra-day, Inter-day)

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the test results obtained by the method to the true value.

Both precision and accuracy are assessed at different concentration levels within the calibration range and are evaluated on the same day (intra-day) and on different days (inter-day). For Cefiderocol, validated methods demonstrate acceptable precision and accuracy, with relative standard deviations for both parameters typically being within ±15%. researchgate.net For instance, one LC/MS method reported intra-day and inter-day precision ranging from 0.4 to 1.1% and accuracies from 94% to 101%. rsc.orgimperial.ac.uk An LC-ITD-MS/MS method showed intra- and inter-day coefficients of variation from 7.5% to 13.5% and 8.0% to 14.8%, respectively, with accuracy bias ranging from 7.9% to 13.1%. unibo.it

Table 4: Precision and Accuracy Data for Cefiderocol Analysis

MethodParameterConcentration LevelsResultReference
LC/MSIntra-day Precision (RSD)Qc1, Qc2, Qc30.4% to 1.1% rsc.orgimperial.ac.uk
LC/MSInter-day Precision (RSD)Qc1, Qc2, Qc30.4% to 1.1% rsc.orgimperial.ac.uk
LC/MSIntra-day AccuracyQc1, Qc2, Qc394% to 101% rsc.orgimperial.ac.uk
LC/MSInter-day AccuracyQc1, Qc2, Qc394% to 101% rsc.orgimperial.ac.uk
LC-ITD-MS/MSIntra-day Precision (CV%)LQC, MQC, HQC7.5% to 13.5% unibo.it
LC-ITD-MS/MSInter-day Precision (CV%)LQC, MQC, HQC8.0% to 14.8% unibo.it
LC-ITD-MS/MSIntra-day Accuracy (Bias%)LQC, MQC, HQC7.9% to 9.3% unibo.it
LC-ITD-MS/MSInter-day Accuracy (Bias%)LQC, MQC, HQC8.3% to 13.1% unibo.it

Matrix Effects and Extraction Recovery

When analyzing biological samples, the matrix (e.g., plasma, serum) can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods. This is known as the matrix effect. Extraction recovery is the efficiency of the extraction procedure to recover the analyte from the sample matrix.

These parameters are essential to evaluate for bioanalytical methods. For Cefiderocol, studies have assessed matrix effects and extraction recovery. One LC/MS method reported a recovery of 96–105% for cefiderocol, indicating that the matrix effect did not significantly interfere with the analysis. rsc.org Another LC-MS/MS method noted an ion enhancement matrix effect of about 180%, which contributed to high analytical sensitivity. nih.gov

Stability of this compound in Analytical Samples and Research Formulations

The stability of this compound is a critical factor in ensuring the accuracy and reproducibility of research and analytical findings. Studies have been conducted to determine its stability in various matrices and under different storage conditions.

In research formulations, such as those prepared for continuous infusion in intensive care units, the stability of cefiderocol has been a subject of investigation. One study evaluated the physicochemical stability of a high-concentration cefiderocol solution (62.5 mg/mL) in polypropylene (B1209903) syringes. Current time information in Baltimore, MD, US. The solutions, diluted in normal saline (NS) or 5% dextrose in water (D5W), were found to retain more than 90% of their initial concentration for 12 hours at room temperature, irrespective of light exposure. Current time information in Baltimore, MD, US. However, after 48 hours, the concentration fell below 90% under all conditions. Current time information in Baltimore, MD, US. The study utilized a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with photodiode array detection. Current time information in Baltimore, MD, US. Physical stability was assessed by visual inspection, pH measurement, and particle contamination analysis, with no significant changes observed during the stability period. Current time information in Baltimore, MD, US.

For analytical samples, such as those collected for therapeutic drug monitoring, stability is equally important. In human serum, cefiderocol's stability is temperature-dependent. A study using an HPLC-UV method found that cefiderocol in spiked sheep and patient serum was stable for only 8 hours when stored refrigerated at 2–8°C. liofilchem.com At room temperature, stability was limited to 2 hours. nih.gov For longer-term storage, samples needed to be frozen at -20°C to maintain stability for up to one day, and at -80°C for at least 31 days. nih.gov Another study confirmed that in serum, the decrease in cefiderocol concentration was below 15% after 6 hours at 22 ± 5°C, 24 hours at 5 ± 3°C, one month at -25 ± 5°C, and three months at -70 ± 10°C. seq.es A separate LC/MS method validation showed good stability in serum at room temperature (23 ± 2°C) for 6 hours and in an autosampler at 4°C for 24 hours. mdpi.comnih.gov Long-term stability was demonstrated for at least 3 months when stored at -80°C. mdpi.comnih.gov

The following interactive data tables summarize the stability of Cefiderocol under various conditions as reported in research literature.

Table 1: Stability of Cefiderocol in Research Formulations

Table 2: Stability of Cefiderocol in Analytical Samples (Serum)

Quality Control Standards for In Vitro Susceptibility Testing (e.g., CLSI, ISO Guidelines for Research)

For research purposes, adherence to established quality control (QC) standards for in vitro susceptibility testing is paramount to ensure the reliability and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) and the International Organization for Standardization (ISO) provide such guidelines.

Quality control is performed using specific reference strains, most commonly Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853. mdpi.comoup.com Both CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established acceptable QC ranges for the minimum inhibitory concentration (MIC) and disk diffusion zone diameters for these strains. mdpi.comoup.comresearchgate.net These ranges are crucial for verifying the accuracy of the testing methodology and reagents. eucast.org

According to EUCAST, for E. coli ATCC 25922, the acceptable MIC range is 0.06–0.5 mg/L, and the disk diffusion zone diameter target is 27 mm (acceptable range 24-30 mm). mdpi.comoup.comresearchgate.net For P. aeruginosa ATCC 27853, the acceptable MIC range is 0.06–0.5 mg/L, and the disk diffusion zone diameter target is 26 mm (acceptable range 23-29 mm). nih.govoup.comresearchgate.net The performance of commercial testing methods is evaluated against the reference broth microdilution method as per ISO 20776-2 guidelines. preprints.org

The following interactive data tables provide the CLSI and EUCAST quality control ranges for cefiderocol against standard reference strains for research use.

Table 3: Quality Control Ranges for Cefiderocol Susceptibility Testing

Structure Activity Relationship Sar Studies and Analogue Design for Cefiderocol Sulfate Tosylate

Elucidation of Key Pharmacophoric Elements for Antimicrobial Activity

The chemical architecture of cefiderocol (B606585) is a hybrid of structural features found in established cephalosporins like ceftazidime (B193861) and cefepime (B1668827), combined with a novel siderophore component. koreamed.orgnih.gov This strategic combination of functional groups is crucial for its broad-spectrum efficacy against challenging Gram-negative pathogens. cureus.com

The most distinctive feature of cefiderocol is the chlorocatechol group attached to the C-3 side chain. nih.govnih.gov This moiety functions as a siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺). koreamed.orgnih.gov By chelating iron, cefiderocol mimics natural bacterial siderophores and is actively transported across the outer membrane of Gram-negative bacteria via their iron transporter systems, such as PiuA in P. aeruginosa and CirA and Fiu in E. coli. researchgate.netmdpi.com This active transport mechanism allows cefiderocol to bypass the porin channels, which are often mutated or downregulated in resistant bacteria, leading to efficient accumulation in the periplasmic space where it can exert its action. oup.commdpi.com Studies have shown that modification of this group, such as the methoxy (B1213986) form, leads to reduced antibacterial activity because it cannot chelate iron effectively, highlighting the critical role of the catechol in its "Trojan horse" strategy. nih.gov

Cefiderocol shares a structural similarity with cefepime, possessing a pyrrolidinium (B1226570) group at the C-3 position of the side chain. researchgate.netkoreamed.org This quaternary ammonium (B1175870) group confers several advantages. It is responsible for the zwitterionic properties of the molecule, which increases water solubility and facilitates rapid permeation through the outer bacterial cell wall. koreamed.orgapub.kr Furthermore, the pyrrolidinium group contributes significantly to the stability of cefiderocol against a wide range of β-lactamases, including both serine- and metallo-β-lactamases. researchgate.netnih.gov This stability prevents the antibiotic from being hydrolyzed and inactivated by these bacterial defense enzymes. cureus.com

At the C-7 position of the cephem nucleus, cefiderocol features a carboxypropanoxyimino group, a structural element also found in ceftazidime. researchgate.netkoreamed.org This group plays a crucial role in improving transport across the outer membrane of Gram-negative bacteria. researchgate.netnih.gov It also enhances the intrinsic antibacterial activity and contributes to the stability against hydrolysis by various β-lactamases. koreamed.orgapub.kr The aminothiazole ring, also part of the C-7 side chain, is known to broaden the spectrum of cephalosporins and increase their effectiveness against pathogenic bacteria. apub.kr

Significance of the Pyrrolidinium Group for Permeation and β-Lactamase Stability

Impact of Chemical Modifications on PBP Binding Affinity and Spectrum

Like other β-lactam antibiotics, cefiderocol's ultimate mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). nih.govoup.com Its primary target is PBP3. mdpi.comseq.es Modifications to both the C-3 and C-7 side chains have been optimized to maintain a high binding affinity for PBPs while conferring stability against β-lactamases. nih.govoup.com

Research has demonstrated that the structural features of cefiderocol, derived from both cefepime and ceftazidime, allow it to effectively bind to PBP3 and disrupt peptidoglycan synthesis. nih.govcureus.com For instance, the aminothiazole ring on the C-7 side chain increases the affinity for PBPs. seq.es While cefiderocol is a potent inhibitor of P. aeruginosa PBP3, studies involving mass spectrometry and crystallography have shown that the C-3' side chain, including the chlorocatechol siderophore, is lost upon covalent modification of PBP3. nih.gov This suggests that further SAR studies on the C-3 linked group could potentially optimize PBP3 inhibition even further. nih.gov

Interestingly, certain mutations in PBP3, such as the YRIN or YRIK insertion in E. coli, which reduce susceptibility to other β-lactams, have been reported to have little effect on cefiderocol's activity. oup.com This indicates a robust interaction with its target that is less susceptible to some common resistance mutations.

Table 1: Impact of Key Moieties on Cefiderocol's Properties

Structural Moiety Position Function Reference
Chlorocatechol GroupC-3 Side ChainSiderophore activity, active iron-mediated transport nih.govkoreamed.orgnih.gov
Pyrrolidinium GroupC-3 Side ChainEnhanced permeation, β-lactamase stability, zwitterionic properties researchgate.netkoreamed.orgapub.kr
Carboxypropanoxyimino GroupC-7 Side ChainImproved outer membrane transport, β-lactamase stability researchgate.netkoreamed.orgnih.gov
Aminothiazole RingC-7 Side ChainIncreased PBP affinity, broadened antibacterial spectrum apub.krseq.es

Rational Design of Cefiderocol Sulfate (B86663) Tosylate Derivatives with Improved Properties

The emergence of resistance to even novel agents like cefiderocol necessitates the continuous effort in designing new derivatives with enhanced properties. preprints.org Rational drug design, guided by an understanding of resistance mechanisms, is key to staying ahead of bacterial evolution.

While cefiderocol exhibits remarkable stability against a wide array of β-lactamases, including many carbapenemases, certain enzymes can reduce its efficacy. nih.govmdpi.com Notably, New Delhi metallo-β-lactamase (NDM)-type enzymes have been associated with cefiderocol resistance. mdpi.compreprints.org The hydrolytic activity of some β-lactamases, even if low, can contribute to resistance, especially when combined with other mechanisms like mutations in siderophore transport systems. preprints.org

The design of new cefiderocol analogues focuses on further enhancing its stability against these problematic β-lactamases. This involves strategies such as:

Modifying the β-lactam core or side chains to create steric hindrance that prevents the β-lactamase from accessing the hydrolyzable bond.

Developing combination therapies where cefiderocol is administered with a novel β-lactamase inhibitor. Studies have shown that the activity of cefiderocol can be enhanced when combined with inhibitors like avibactam (B1665839) or dipicolinic acid against serine-β-lactamase and metallo-β-lactamase-producing bacteria, respectively. preprints.org

Recent research into novel β-lactamase inhibitors, such as diazabicyclooctanes (e.g., avibactam, relebactam) and boronic acid derivatives (e.g., vaborbactam, xeruborbactam), provides a promising avenue for protecting and enhancing the activity of cephalosporins like cefiderocol against the most resistant bacterial strains. mdpi.comcsic.es The combination of aztreonam (B1666516) with avibactam, for example, is being explored to cover virtually all types of β-lactamases. csic.es Such combination strategies could be applied to preserve the efficacy of cefiderocol against strains that develop resistance through β-lactamase production.

Broadened Spectrum of Activity against Specific Bacterial Groups

The unique chemical architecture of cefiderocol, a siderophore cephalosporin (B10832234), is a direct result of extensive structure-activity relationship (SAR) studies aimed at creating a molecule with potent activity against a wide array of problematic Gram-negative pathogens. oup.comsemanticscholar.orgdntb.gov.ua Its structure incorporates features from both ceftazidime and cefepime, which provides stability against hydrolysis by numerous β-lactamases. oup.comnih.govasm.org The design confers a broad spectrum of in vitro activity against clinically significant aerobic Gram-negative bacteria, including carbapenem-resistant strains of Enterobacterales, Pseudomonas aeruginosa, Acinetobacter baumannii, and Stenotrophomonas maltophilia. oup.comoup.comasm.org

Key structural modifications contributing to its broad spectrum include:

C-7 Side Chain : A carboxypropanoxyimino group, similar to that in ceftazidime, enhances transport across the bacterial outer membrane. oup.comsemanticscholar.org This side chain also contributes to stability against many β-lactamases. mdpi.compreprints.org

C-3 Side Chain : A pyrrolidinium group, similar to that in cefepime, improves antibacterial activity and further increases stability against β-lactamase hydrolysis. oup.comsemanticscholar.orgseq.es

Catechol Moiety : The most distinctive feature is a chlorocatechol group attached to the C-3 side chain. oup.commdpi.com This component chelates ferric iron, mimicking natural siderophores and enabling the molecule to be actively transported into the periplasmic space via bacterial iron transporter channels. oup.comnih.govmdpi.com This "Trojan horse" mechanism allows cefiderocol to bypass outer membrane barriers like porin channel mutations and efflux pumps, which often confer resistance to other β-lactams. mdpi.compreprints.org

These combined structural features result in potent activity, with low minimum inhibitory concentrations (MICs) observed against bacteria producing a variety of extended-spectrum β-lactamases (ESBLs), AmpC, and both serine- and metallo-carbapenemases. oup.comsemanticscholar.org

Table 1: In Vitro Activity of Cefiderocol against Key Gram-Negative Pathogens This table presents the minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, demonstrating the compound's broad effectiveness.

Bacterial GroupCarbapenemase-ProducerCefiderocol MIC₅₀ (µg/mL)Cefiderocol MIC₉₀ (µg/mL)Reference
EnterobacteralesNDM-positive>4>4 nih.gov
EnterobacteralesKPC-producing≤0.52 oup.com
P. aeruginosaVIM- or IMP-producing0.51 oup.com
A. baumanniiOXA-23 or OXA-5812 oup.com
S. maltophiliaNot Applicable0.120.25 oup.com

Optimized Pharmacokinetic Properties in Preclinical Models

The structural design of cefiderocol also resulted in an optimized pharmacokinetic (PK) profile observed in preclinical and early-phase clinical studies. oup.comnih.gov These studies show that cefiderocol exhibits linear pharmacokinetics across a range of doses, meaning that the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increase proportionally with the dose. oup.comnih.gov

In preclinical and Phase 1 studies, cefiderocol demonstrated a moderate protein binding of approximately 58% in human plasma. oup.comnih.govresearchgate.net The elimination half-life is consistently reported to be between 2 to 3 hours. oup.comnih.govkoreamed.org The primary route of elimination is through the kidneys, with a significant portion of the drug excreted unchanged in the urine. oup.comnih.govkoreamed.org The volume of distribution in healthy subjects was determined to be approximately 18.0 L, which is similar to the volume of extracellular fluid. seq.es These pharmacokinetic characteristics are comparable to those of the fourth-generation cephalosporin, cefepime. oup.com

Table 2: Summary of Pharmacokinetic Parameters of Cefiderocol from Preclinical and Phase 1 Studies

Pharmacokinetic ParameterValueReference
PharmacokineticsLinear oup.comnih.govnih.gov
Elimination Half-life (t½)2.0–3.0 hours oup.comnih.gov
Human Plasma Protein Binding~58% oup.comnih.govresearchgate.net
Volume of Distribution (Vd)~18 L seq.es
Primary Route of EliminationRenal (unchanged) oup.comnih.govkoreamed.org

Computational Chemistry and Molecular Modeling in SAR Studies

Docking Studies with Bacterial Targets (e.g., PBPs, Siderophore Receptors)

Computational docking studies have been instrumental in elucidating the molecular interactions that underpin cefiderocol's efficacy and stability. These in silico models have explored how cefiderocol binds to its primary bactericidal targets, the penicillin-binding proteins (PBPs), as well as to siderophore receptors and β-lactamase enzymes. nih.govasm.orgnih.gov

Cefiderocol's main mechanism of action is the inhibition of cell wall synthesis through binding to PBPs, with a particularly high affinity for PBP3. oup.comseq.esresearchgate.net Docking studies confirm that cefiderocol binds effectively within the active site of PBP3. nih.govresearchgate.net Furthermore, these studies reveal that cefiderocol maintains a high average binding affinity across multiple PBP targets in P. aeruginosa (PBP1A, PBP1B, PBP2, and PBP3). nih.govresearchgate.netrsc.org This multi-target affinity is a key advantage, as it suggests the compound can remain effective even if mutations arise in a single PBP target. nih.govresearchgate.net

Docking analyses have also been used to model the interaction of cefiderocol with bacterial siderophore receptors, which is critical for its "Trojan horse" entry into the cell. asm.org Studies have investigated interactions with receptors such as CirA and Fiu in Enterobacterales and PiuA in P. aeruginosa, with mutations in these receptors being linked to reduced susceptibility. mdpi.comnih.govasm.org

Finally, docking models have provided insights into cefiderocol's stability against various β-lactamases. For instance, in silico models of the PER-2 β-lactamase revealed unique interactions with cefiderocol within its active site. asm.orgnih.gov Similarly, docking simulations with the VIM-1 metallo-β-lactamase were performed to understand the molecular basis for the enzyme's low but detectable hydrolysis of cefiderocol. nih.gov

Table 3: Comparative Binding Affinities (ΔG) of Cefiderocol and Other β-Lactams to PBP Targets in P. aeruginosa Lower ΔG values indicate higher binding affinity. Data shows cefiderocol's consistently strong binding across multiple targets.

AntibioticAverage Binding Affinity (ΔG, kcal/mol)Reference
Cefiderocol -8.2 ± 0.4 nih.govresearchgate.netrsc.org
Ceftazidime-7.45 ± 0.5 rsc.org
Ceftolozane-7.43 ± 0.5 rsc.org
Cefepime-7.4 ± 0.4 rsc.org
Meropenem (B701)-6.63 ± 0.7 rsc.org
Imipenem-6.03 ± 0.5 rsc.org

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations provide a deeper, dynamic understanding of the stability and energetics of cefiderocol's interactions with its bacterial targets over time. These computational techniques have been used to validate and expand upon the findings from static docking studies.

Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) calculations, a method used to estimate binding free energies from MD simulations, have reinforced these findings. nih.govrsc.org For example, the average binding energy for cefiderocol with PBP3 and its mutants was shown to be significantly more favorable than for other β-lactams like imipenem. rsc.org MD simulations have also been applied to study the interactions between cefiderocol and β-lactamases, such as PDC variants in P. aeruginosa. asm.org These simulations revealed how specific amino acid substitutions could alter the conformation of the enzyme's active site, thereby affecting the accommodation and hydrolysis of cefiderocol. asm.org

Emerging Research Areas and Future Directions for Cefiderocol Sulfate Tosylate

Investigation of Cefiderocol (B606585) Sulfate (B86663) Tosylate in Novel Preclinical Infection Models

Cefiderocol's efficacy has been evaluated in various preclinical infection models that mimic human infections. In vivo pharmacodynamic studies have been conducted using murine thigh and lung infection models to assess the activity of cefiderocol against a range of Gram-negative bacteria. nih.gov These models are crucial for understanding the drug's behavior and effectiveness in a living system before clinical trials.

The research has included challenging strains such as carbapenem-resistant (CR) and multidrug-resistant (MDR) isolates of Enterobacteriaceae, Pseudomonas aeruginosa, Acinetobacter baumannii, and Stenotrophomonas maltophilia. nih.gov Studies in neutropenic murine infection models have also been performed. researchgate.net The results from these preclinical models have consistently demonstrated cefiderocol's effectiveness against these difficult-to-treat pathogens. nih.govnih.gov The primary pharmacodynamic parameter that correlates with cefiderocol's antibacterial activity in these models is the percentage of the dosing interval during which the unbound plasma concentration of the drug exceeds the minimum inhibitory concentration (MIC) of the infecting organism. fda.gov

Exploration of Synergistic Combinations with Other Antimicrobial Agents in Research Settings

The investigation of cefiderocol in combination with other antimicrobial agents is a key area of research to enhance its efficacy, particularly against highly resistant bacterial strains. biorxiv.orgmdpi.com In vitro studies have demonstrated synergistic effects when cefiderocol is paired with various antibiotics, potentially offering new avenues to combat multidrug-resistant pathogens. biorxiv.orgmdpi.compatsnap.com

Research has shown that combinations of cefiderocol with agents such as ceftazidime-avibactam, sulbactam-durlobactam, amikacin (B45834), and doxycycline (B596269) are particularly effective against extensively drug-resistant (XDR) and pandrug-resistant (PDR) Acinetobacter baumannii isolates. biorxiv.orgbiorxiv.org For instance, the combination of cefiderocol with ceftazidime-avibactam or sulbactam-durlobactam showed synergy in over 95% of the tested strains. biorxiv.org Other successful synergistic combinations have been observed with fosfomycin (B1673569) against carbapenem-resistant Enterobacteriaceae (CRE) and carbapenem-resistant A. baumannii (CR-Ab). mdpi.com Furthermore, combinations with meropenem (B701) and levofloxacin (B1675101) have also demonstrated synergistic activity against some strains of P. aeruginosa. patsnap.com

A study on PER-producing A. baumannii isolates with high cefiderocol MICs found potent synergy between cefiderocol and avibactam (B1665839), as well as with sulbactam (B1307) and meropenem. nih.gov These findings suggest that combination therapy could be a viable strategy to overcome resistance and expand the clinical utility of cefiderocol. biorxiv.orgpatsnap.com

Antimicrobial Agent Target Pathogen(s) Observed Effect Reference(s)
Ceftazidime-avibactamA. baumannii, CRESynergistic biorxiv.org, mdpi.com
Sulbactam-durlobactamA. baumanniiSynergistic biorxiv.org
AmikacinA. baumanniiSynergistic biorxiv.org, nih.gov
DoxycyclineA. baumanniiSynergistic biorxiv.org
FosfomycinCRE, CR-AbSynergistic mdpi.com
MeropenemP. aeruginosa, A. baumanniiSynergistic to Additive patsnap.com, nih.gov
LevofloxacinP. aeruginosaSynergistic patsnap.com
EravacyclineP. aeruginosaSynergistic patsnap.com
ColistinP. aeruginosaSynergistic patsnap.com
TobramycinP. aeruginosaSynergistic patsnap.com
Piperacillin-tazobactamCRE, CR-PaVariable mdpi.com
Ampicillin-sulbactamCR-PaSynergistic mdpi.com

Development of Advanced Delivery Systems and Formulations for Research Applications

Cefiderocol sulfate tosylate is formulated as a sterile, lyophilized powder for intravenous infusion. fda.gov This route of administration is necessary due to its high molecular weight and poor oral bioavailability. nih.gov The powder is reconstituted with a suitable diluent, such as 0.9% sodium chloride or 5% dextrose solution, before administration. who.int

While the current formulation is for intravenous use, ongoing research in the broader field of antibiotic delivery is exploring novel systems to enhance drug efficacy and target infections more effectively. nih.gov Technologies such as nanotechnology, including nanoparticles and liposomes, are being investigated to improve the delivery of antimicrobial agents. nih.gov These advanced delivery systems aim to increase drug concentrations at the site of infection, reduce systemic toxicity, and overcome resistance mechanisms. nih.govmdpi.com The application of such advanced formulations for this compound in research settings could provide a platform for targeted delivery and improved therapeutic outcomes in preclinical studies. nih.gov

Genomic and Proteomic Analysis of Bacterial Responses to this compound under Stress Conditions

Genomic and proteomic analyses are powerful tools for elucidating the molecular mechanisms of action of cefiderocol and the bacterial responses to it. nih.govnih.gov These studies provide a deeper understanding of how bacteria adapt to the stress induced by this antibiotic.

A proteomic investigation into the antibacterial mechanism of cefiderocol against Escherichia coli revealed that the drug upregulates numerous proteins involved in the production of NADH, reactive oxygen species (ROS), and iron-sulfur cluster binding. nih.gov This suggests that cefiderocol's bactericidal effect is mediated, in part, by inducing ROS stress through the elevation of NADH and iron ions in the bacterial cells. nih.gov

In another study, proteomic and transcriptomic analyses of Klebsiella pneumoniae that developed resistance to cefiderocol through acclimatization showed significant changes in the expression of proteins related to various cellular functions. nih.govfrontiersin.org These analyses can help identify the specific genetic and protein expression changes that contribute to reduced susceptibility. nih.gov For example, in Pseudomonas aeruginosa isolated from industrial wastewater, proteomic analysis identified several proteins associated with antibiotic resistance, highlighting the complex mechanisms that can contribute to decreased drug efficacy. mdpi.com Such research is crucial for anticipating and potentially counteracting the development of resistance. nih.govfrontiersin.org

Long-Term Surveillance Studies of Resistance Mechanisms in Research Isolates

Continuous surveillance of bacterial susceptibility to cefiderocol is essential for monitoring its long-term effectiveness and detecting emerging resistance. nih.govmdpi.com Large-scale surveillance programs, such as the SIDERO-WT and SENTRY studies, have been established to collect and analyze clinical isolates from various geographical regions. fetroja.com

The SIDERO-WT studies, conducted between 2014 and 2019 in North America and Europe, collected over 40,000 Gram-negative pathogens. fetroja.com The SENTRY program has continued this surveillance from 2020 onwards, analyzing tens of thousands of isolates. fetroja.com These studies provide crucial data on the in vitro activity of cefiderocol against a wide range of bacteria, including carbapenem-non-susceptible strains and those resistant to other novel β-lactam/β-lactamase inhibitor combinations. fetroja.com

These surveillance efforts have shown that while cefiderocol retains potent activity against the majority of isolates, resistance can emerge, often through the acquisition of specific β-lactamases like NDM and KPC variants, or through a combination of resistance mechanisms. nih.govmdpi.com Long-term monitoring of research isolates helps in understanding the prevalence of different resistance mechanisms and how they evolve over time. nih.gov

Surveillance Program Timeframe Number of Isolates Key Findings Reference(s)
SIDERO-WT2014-2019>40,000High in vitro susceptibility of Gram-negative pathogens to cefiderocol. fetroja.com
SENTRY2020-2023>46,000Continued high susceptibility, though cross-resistance to other agents did not significantly impact cefiderocol susceptibility. fetroja.com

Application of Artificial Intelligence and Machine Learning in this compound Research and Development

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in pharmaceutical research and development to streamline processes, from drug discovery to predicting clinical success. researchgate.netresearchgate.net In the context of this compound, AI and ML can be utilized in several key areas.

One application is in the prediction of clinical trial outcomes and regulatory approval. For instance, proprietary machine learning algorithms have been used to model the likelihood of approval (LOA) and phase transition success rate (PTSR) for cefiderocol in specific indications, based on historical data. globaldata.com This can aid in strategic decision-making during the drug development process. globaldata.com

Furthermore, AI and ML can be employed to analyze large datasets from genomic, proteomic, and surveillance studies to identify patterns and predict resistance development. acs.orgnih.gov By processing complex biological data, these technologies can help in identifying novel drug targets, understanding mechanisms of action, and designing new combination therapies. researchgate.netresearchgate.netamazonaws.com The application of AI in natural product drug discovery and for predicting bioactivity from metabolomics data also highlights the potential for these technologies to accelerate the development of new antimicrobial agents. acs.org

Research on the Environmental Impact and Degradation Pathways of this compound in Laboratory Settings

The environmental fate of pharmaceuticals, including antibiotics, is an area of growing concern. Research into the environmental impact and degradation pathways of this compound in laboratory settings is crucial for understanding its potential persistence and effects in ecosystems. While specific studies on cefiderocol's environmental degradation are not widely available in the provided search results, general principles of antibiotic environmental research can be applied.

Laboratory studies would typically investigate the biotic and abiotic degradation of the compound. This includes assessing its susceptibility to hydrolysis, photolysis, and microbial degradation under controlled conditions that simulate different environmental compartments like water and soil. The overuse and misuse of antibiotics can lead to their presence in the environment, which may contribute to the selection and spread of antibiotic-resistant bacteria. nih.gov Understanding the degradation pathways of cefiderocol would involve identifying its transformation products and assessing their potential biological activity. This line of research is essential for a comprehensive life-cycle assessment of the drug and for developing strategies to mitigate its environmental impact.

Q & A

Q. What is the mechanism of action of cefiderocol sulfate tosylate against Gram-negative bacteria, and how does its iron-chelating property influence experimental design?

Cefiderocol is a siderophore cephalosporin that exploits bacterial iron-uptake systems. It binds to extracellular iron, forming a chelate complex that is actively transported into bacterial cells via iron permeases. This mechanism enhances penetration through outer membranes, particularly in carbapenem-resistant strains. Researchers must account for iron availability in in vitro assays: use iron-depleted Mueller-Hinton broth (supplemented with 50–100 μM deferoxamine) to mimic human serum conditions and ensure accurate susceptibility testing .

Q. What are the recommended storage conditions and formulation protocols for maintaining this compound stability in laboratory settings?

The compound should be stored as a powder at -20°C (stable for 3 years) or 4°C (2 years). For solubilization, use sterile water or saline, and prepare working solutions immediately before use. Avoid repeated freeze-thaw cycles; reconstituted solutions stored at -80°C retain stability for 6 months. Note that solubility varies with pH: optimize buffers (e.g., PBS at pH 7.4) to prevent precipitation .

Q. How should researchers design in vitro susceptibility testing for this compound to account for its unique siderophore-mediated uptake?

Follow CLSI guidelines (M07 and M100) with modifications:

  • Use iron-depleted media to activate siderophore uptake pathways.
  • Include comparator antibiotics (e.g., meropenem, ceftazidime-avibactam) to assess cross-resistance.
  • Test against panels of carbapenem-resistant Pseudomonas aeruginosa, Acinetobacter baumannii, and MBL-producing Enterobacterales. Report MICs with ≥3 biological replicates to address variability in iron transporter expression .

Advanced Research Questions

Q. How can researchers reconcile conflicting clinical data on cefiderocol’s mortality outcomes between randomized trials and real-world studies?

The NCT02714595 trial reported higher 28-day mortality in cefiderocol-treated patients vs. best available therapy (BAT), while the PROVE study (n=1,075) showed 75.1% clinical response rates. To resolve discrepancies:

  • Stratify analyses by infection type (e.g., HABP/VABP vs. UTIs) and pathogen (e.g., A. baumannii vs. P. aeruginosa).
  • Adjust for confounding factors (e.g., ICU admission, polymicrobial infections) using multivariate regression.
  • Evaluate BAT regimens: mortality differences may reflect colistin use in earlier studies vs. optimized dosing in real-world settings .

Q. What methodological considerations are critical when assessing cefiderocol’s activity against metallo-beta-lactamase (MBL)-producing Enterobacterales in pharmacokinetic/pharmacodynamic (PK/PD) models?

  • Use hollow-fiber infection models to simulate human pharmacokinetics (e.g., 2 g q8h, 3-h infusion).
  • Incorporate MBL gene expression data (e.g., blaNDM, blaVIM) and monitor hydrolytic activity via nitrocefin assays.
  • Measure free drug concentrations in simulated epithelial lining fluid or urine to correlate with efficacy in respiratory/UTIs. Validate results against clinical isolates from global surveillance programs (e.g., SIDERO-WT) .

Q. What statistical approaches are recommended for analyzing cross-resistance patterns between cefiderocol and beta-lactam/beta-lactamase inhibitor (BL/BLI) combinations?

  • Perform in vitro checkerboard assays or time-kill curves to quantify synergy/antagonism.
  • Use whole-genome sequencing to identify co-occurring resistance markers (e.g., blaPER, efflux pump upregulation).
  • Apply machine learning (e.g., random forest models) to predict resistance based on genetic signatures. Cross-reference with databases like CARB-Net to track emerging resistance .

Q. How should researchers optimize dosing regimens in immunocompromised or renally impaired preclinical models?

  • Adjust doses based on creatinine clearance (CrCl): Reduce by 33% for CrCl 30–60 mL/min and 50% for CrCl <30 mL/min.
  • In murine sepsis models, use allometric scaling (Km factor: mouse=3, human=37) to convert human-equivalent doses.
  • Monitor CNS adverse events (e.g., seizures) in models with blood-brain barrier disruption, as cephalosporins may accumulate in cerebral spinal fluid .

Data Contradiction Analysis

Q. What experimental frameworks can address discrepancies in cefiderocol’s efficacy across infection types (e.g., UTIs vs. bloodstream infections)?

  • Conduct subgroup meta-analyses of pooled clinical data, weighted by sample size and study quality.
  • Use in vitro biofilm models to compare drug penetration in urinary vs. respiratory tract biofilms.
  • Evaluate host immune modulation: Cefiderocol’s iron-chelating effect may alter macrophage activity in systemic infections, impacting outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.